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ferrate ion

Cat. No.: B1175860
CAS No.: 16836-06-9
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Description

The ferrate ion (FeO₄²⁻) is a tetraoxy iron(VI) anion recognized as one of the most powerful and environmentally benign water-stable oxidants available for research . Its high oxidation potential, ranging from +2.2 V in acidic media to +0.7 V in basic media, enables the efficient degradation of a wide portfolio of organic contaminants, including pharmaceuticals, pesticides, and endocrine-disrupting chemicals . Upon reduction, ferrate decomposes to non-toxic iron(III) oxide/hydroxide, which simultaneously functions as an effective coagulant, thereby providing a unique dual mechanism of action—oxidation and coagulation—in a single reagent . This makes it a subject of intense investigation for greener water treatment technologies aimed at minimizing the formation of harmful disinfection byproducts . Current research focuses on enhancing the efficacy and stability of ferrate through novel activation strategies. Cutting-edge studies demonstrate that its oxidation capacity can be significantly amplified by catalysts such as single-atom ruthenium (Ru) or common metal ions like Cu(II) to in-situ generate even more reactive high-valent iron species (Fe(IV)/Fe(V)) and other transient metal oxidants . These activated ferrate systems achieve record-fast degradation kinetics for recalcitrant antibiotics like ciprofloxacin and sulfamethoxazole, and show superior performance in complex water matrices, resisting interference from background substances . Furthermore, ongoing research explores its applications beyond water purification, including its role as a water oxidation catalyst in sustainable energy studies mimicking photosynthesis . This reagent is supplied For Research Use Only and is integral for advancing studies in advanced oxidation processes, environmental remediation, and green chemistry.

Properties

CAS No.

16836-06-9

Molecular Formula

C6H12O4

Synonyms

ferrate ion

Origin of Product

United States

Ii. Synthesis Methodologies and Production Kinetics of Ferrate Species

Wet Chemical Synthesis Pathways

Wet chemical methods are among the most established for producing ferrate(VI). These processes involve the oxidation of iron salts in an aqueous solution, typically under strongly alkaline conditions.

Oxidation by Hypochlorite (B82951) in Alkaline Media

A prevalent wet synthesis route involves the oxidation of a trivalent iron salt, such as ferric chloride, using hypochlorite (OCl⁻) in a concentrated alkaline solution, like sodium hydroxide (B78521). mdpi.comresearchgate.net This method can also utilize ferrous salts as the iron source. brjac.com.br The process is often initiated by mixing the iron salt with a hypochlorite solution, such as bleach, in a highly alkaline environment. scirp.orgscirp.org The resulting sodium ferrate is highly soluble, while byproducts like sodium chloride can precipitate and be removed by filtration. scirp.orgscirp.org To obtain a solid product, a saturated potassium hydroxide solution is often added to precipitate potassium ferrate, which is less soluble than its sodium counterpart. mdpi.com

Historically, this method has been capable of producing potassium ferrate with a purity of up to 96.9%, though initial yields were often below 15%. mdpi.com Research has focused on optimizing reaction conditions to improve both yield and stability. For instance, using strong potassium hydroxide solutions instead of sodium hydroxide has been shown to increase the yield to 70% and purity to 99%. mdpi.com The temperature is a critical parameter, with studies suggesting an optimal range of 50-55°C for the oxidation of ferric chloride with sodium hypochlorite. scirp.orgscirp.org

The general reactions for this process are: 2Fe³⁺ + 3OCl⁻ + 10OH⁻ → 2FeO₄²⁻ + 3Cl⁻ + 5H₂O mdpi.com

Utilization of Ferrous/Ferric Salts and Oxidants

Various combinations of ferrous or ferric salts and oxidizing agents can be employed in wet chemical synthesis. Ferric nitrate (B79036) and ferric sulfate (B86663) are also suitable iron sources. brjac.com.br The choice of oxidant is crucial, with calcium hypochlorite or chlorine being alternatives to sodium hypochlorite, though the cost of some oxidants can be a limiting factor. brjac.com.br For example, while the use of calcium hypochlorite can lead to high production efficiency, it is considered less economical. brjac.com.br

Researchers have explored different strategies to enhance the efficiency and cost-effectiveness of these methods. One approach involved the use of ferrous sulfate, a byproduct of titanium dioxide production, to reduce raw material costs. mdpi.com Another study demonstrated that the careful control of the chlorometric degree of the hypochlorite solution and the drying process can yield a stable sodium ferrate product with a 70% yield that remains stable for up to 12 months. scirp.orgscirp.org

Table 1: Comparison of Wet Chemical Synthesis Methods

Iron Source Oxidant Alkaline Medium Reported Yield Reported Purity Reference
Ferric Chloride Sodium Hypochlorite Sodium Hydroxide <15% 96.9% mdpi.com
Ferric Chloride Sodium Hypochlorite Potassium Hydroxide 70% 99% mdpi.com
Ferrous Sulfate Calcium Hypochlorite Potassium Hydroxide High Efficiency - brjac.com.br
Ferrous Sulfate Hypochlorite (50°F) Sodium Hydroxide 70% - scirp.orgscirp.org
Liquid Ferric Chloride Sodium Hypochlorite Sodium Hydroxide - - researchgate.net

Dry/Thermal Synthesis Approaches

Dry or thermal synthesis methods offer an alternative to aqueous routes, involving the reaction of iron compounds at elevated temperatures. These methods can produce ferrate(VI) directly in a solid form, but often require careful control of reaction conditions to ensure safety and efficiency.

Solid-State Reactions with Peroxides and Iron Oxides

A common dry method involves the reaction of iron oxides (like Fe₂O₃) with alkali metal peroxides, such as sodium peroxide (Na₂O₂). mdpi.combrjac.com.br This reaction is typically carried out at high temperatures. For instance, sodium ferrate can be produced by reacting iron oxide with sodium peroxide at 370°C in the absence of oxygen and carbon dioxide, which helps to reduce the risk of explosion. mdpi.com The reaction is as follows: 3Na₂O₂ + Fe₂O₃ → 2Na₂FeO₄ + Na₂O mdpi.com

Another variation involves using iron filings or other iron compounds mixed with caustic alkali and peroxides. mdpi.com For example, ferrous sulfate has been used with sodium peroxide to prepare sodium ferrate. mdpi.com The resulting product from these methods is often a compound containing FeO₅⁴⁻, which hydrolyzes to the tetrahedral FeO₄²⁻ ion upon dissolution in water. brieflands.com

High-Temperature Calcination Methods

High-temperature calcination is another approach to dry synthesis. This can involve heating a mixture of iron filings and potassium nitrate. brjac.com.br Another example is the calcination of galvanized waste mixed with iron oxide at temperatures around 800°C, followed by a reaction with sodium peroxide. brieflands.comscirp.org The reaction of potassium and cesium superoxides with iron oxide powder at around 200°C for 10 hours has also been reported to produce the corresponding ferrates. brieflands.com

While dry methods can generate large quantities of ferrate(VI), they are often carried out under high-temperature and high-pressure conditions, with many reactions being exothermic, which increases the risk of explosion. mdpi.com The high temperatures also place significant demands on the corrosion resistance of the equipment. mdpi.com Thermal methods generally require high temperatures (around 800°C) and can have a low efficiency of about 50%. brieflands.com Despite these challenges, dry synthesis is considered a "green technology" by some, as it can utilize various iron waste materials. scirp.org

Table 2: Overview of Dry/Thermal Synthesis Conditions

Reactants Temperature Reaction Time Key Findings Reference
Iron Oxide (Fe₂O₃) + Sodium Peroxide (Na₂O₂) 370°C >12 hours Molar ratio of Na:Fe = 4:1 yielded 100% Na₄FeO₅. researchgate.net Absence of O₂ and CO₂ reduces explosion risk. mdpi.com mdpi.comresearchgate.net
Iron Oxide (Fe₂O₃) + Potassium Peroxide (K₂O₂) 560°C 5 hours Yielded 99.1% pure and stable K₂FeO₄. naturalspublishing.com naturalspublishing.com
Galvanized Waste + Iron Oxide + Sodium Peroxide 800°C A few minutes Successful formation of sodium ferrate. brieflands.comscirp.org brieflands.comscirp.org
Iron Oxide + Potassium/Cesium Superoxides ~200°C 10 hours Production of potassium and cesium ferrates. brieflands.com brieflands.com
Iron Oxide (Fe₂O₃) + Sodium Peroxide (Na₂O₂) + Carbon ~500°C (initiation) - Carbon acts as a fuel. google.com google.com

Electrochemical Synthesis Techniques

Electrochemical synthesis is an attractive method for producing ferrate(VI) due to its simplicity, the high purity of the product, and the avoidance of harsh chemical oxidants. mdpi.combrieflands.com The fundamental principle involves the anodic oxidation of an iron source in a strongly alkaline electrolyte.

The process typically uses a sacrificial iron anode, which can be made of pure iron, cast iron, or wrought iron. mdpi.comscielo.org.mx When a direct current is applied, the iron anode dissolves and is oxidized to form the ferrate(VI) ion in the superpassivation potential region. mdpi.comscielo.org.mx The electrolyte is usually a concentrated solution of sodium hydroxide or potassium hydroxide. scielo.org.mx

The efficiency of electrochemical ferrate(VI) production is influenced by several factors, including:

Anode Material: The composition of the iron anode can affect the yield. For example, gray cast iron has been found to be a suitable anode material. xmu.edu.cn The presence of carbon in the iron anode can increase production efficiency, with efficiencies over 70% achieved using iron and silver electrodes containing 0.9% carbon. brieflands.com

Electrolyte Composition and Concentration: The choice and concentration of the electrolyte are critical. Studies have shown that sodium hydroxide can result in a higher current yield than potassium hydroxide. brieflands.comxmu.edu.cn An optimal concentration of 14 M NaOH has been reported. brieflands.comxmu.edu.cn

Current Density: The applied current density plays a significant role. The highest current yield has been observed at a current density of 4.54 mA/cm². xmu.edu.cn

Temperature: Temperature influences the oxidation efficiency, acting as a catalyst up to a certain point. brieflands.com For instance, a temperature of 20°C was found to be optimal in one study, while another noted that increasing the temperature to a maximum of 60°C could increase efficiency. brieflands.comxmu.edu.cn

Electrochemical methods offer a direct, single-step synthesis of ferrate(VI), and the instability of the product can be mitigated as it can be formed as a solid sample. brieflands.com This method avoids the use of chemical oxidants, making the electron the "clean oxidant". brieflands.com

Table 3: Parameters in Electrochemical Synthesis of Ferrate(VI) | Anode Material | Electrolyte | Current Density (mA/cm²) | Temperature (°C) | Reported Current Yield/Concentration | Reference | |---|---|---|---|---| | Grey Cast Iron | 14 M NaOH | 4.54 | 20 | 68.5% | xmu.edu.cn | | Iron/Silver (0.9% C) | - | - | - | >70% | brieflands.com | | Iron | 14 M NaOH | 1.8 - 18.1 | - | 0.54 - 3.25 mM | scielo.org.mx | | Iron | 20 M NaOH | 100 | Room Temp | 6.89 g/L (41.54 mM) | scielo.org.mx | | Iron | 16 M NaOH | 0.5 - 3.3 | - | 1.5 - 7.3 mM | scielo.org.mx |

Anodic Dissolution of Iron Electrodes in Alkaline Solutions

The electrochemical formation of ferrate(VI) occurs through the anodic dissolution of an iron electrode in a strongly alkaline medium. ceon.rselectrochemsci.org This process involves the oxidation of iron through several intermediate steps to its +6 oxidation state. electrochemsci.org The surface of the anode becomes covered with a layer of iron oxide and hydroxide species. The breakdown of this passive layer is crucial for the formation of ferrate, which happens at potentials close to where the competing oxygen evolution reaction occurs. electrochemsci.org

Influence of Electrolyte Composition (e.g., NaOH, KOH)

The composition and concentration of the electrolyte are critical factors in the electrochemical synthesis of ferrate(VI). ceon.rsdokumen.pub Highly concentrated alkaline solutions, such as sodium hydroxide (NaOH) and potassium hydroxide (KOH), are typically used. ceon.rselectrochemsci.org

The concentration of the hydroxide solution plays a significant role in both the dissolution of the passivating layer on the anode and the stability of the produced ferrate(VI). ceon.rs Higher concentrations of hydroxide ions (OH⁻) enhance the disintegration of the surface layer. ceon.rs Research indicates that increasing the NaOH concentration generally leads to higher current efficiency and ferrate yield, with optimal concentrations often cited in the range of 14 M to 20 M. ceon.rsdokumen.pubscielo.org.mx For instance, one study found the maximum ferrate concentration was achieved in 20 M NaOH. scielo.org.mx

There are conflicting reports on whether NaOH or KOH is the superior electrolyte. Some studies suggest that NaOH solutions provide the highest ferrate and current yields. ceon.rsbrieflands.com Conversely, other research indicates that KOH can be a better electrolyte, with one study reporting a current efficiency of 73.2% in a concentrated KOH solution at temperatures above 50°C, compared to 55% in a concentrated NaOH solution under similar conditions. ceon.rs Ferrate produced in KOH has also been reported to be more stable and of higher purity. ceon.rs The choice of electrolyte also affects the solubility of the resulting ferrate salt; sodium ferrate (Na₂FeO₄) is soluble in saturated NaOH solutions, while potassium ferrate (K₂FeO₄) is insoluble in saturated KOH solutions. scielo.org.mx

ElectrolyteConcentrationReported Current EfficiencyReference
NaOHConcentrated55% ceon.rs
KOHConcentrated (>50°C)73.2% ceon.rs
NaOH14 MMaximum current efficiency reported in some studies ceon.rs
NaOH20 MAchieved maximum ferrate concentration of 6.89 g/L scielo.org.mx
Effects of Current Density and Potential

Current density and the applied potential are crucial parameters that directly affect the efficiency of ferrate(VI) formation. dokumen.pubnih.gov The formation of ferrate occurs in the transpassive region, where it competes with the oxygen evolution reaction. nih.gov

A high potential can favor the parasitic oxygen evolution reaction, which consumes current and lowers the ferrate yield. dokumen.pubnih.gov Conversely, a low potential can lead to the formation of intermediate iron species, which also limits the production of ferrate(VI). dokumen.pub Therefore, finding an optimal current density is essential.

Studies have shown that increasing current density can have a positive effect on ferrate production. scielo.org.mx For example, one study achieved a ferrate concentration of 6.89 g/L at a current density of 100 mA/cm², compared to 2.31 g/L at 30 mA/cm² in NaOH electrolyte. redalyc.org Another study identified an optimum current density of 3.94 mA/cm² for maximizing current efficiency. sid.ir However, when the system is limited by the mass transport of iron species to the electrode, increasing the current density may not lead to increased ferrate generation. sci-hub.se The relationship between current density and efficiency is complex and also depends on other factors like electrolyte concentration and temperature. dokumen.pubbrieflands.com

The potential of the anode is also a key factor. Anodic dissolution involves the formation of a passivating layer on the electrode, and with an increase in anodic potential, conditions become favorable for the formation of soluble iron compounds in a higher valence state. ceon.rs Optimal ferrate(VI) yield has been reported at a constant anodic potential of about 0.65 V versus a mercury/mercury oxide (Hg/HgO) reference electrode. researchgate.net

Current DensityElectrolyteResultReference
3 mA/cm²Not specifiedAchieved 40% production rate at 40°C brieflands.com
3.94 mA/cm²16 M NaOHOptimum condition for 91.7% current efficiency sid.ir
30 mA/cm²NaOHProduced 2.31 g/L of ferrate redalyc.org
88 mA/cm²Not specifiedMaximum efficiency of 43% at 40°C with AC current brieflands.com
100 mA/cm²20 M NaOHProduced 6.89 g/L of ferrate redalyc.org
Role of Electrode Material and Design (e.g., Boron-Doped Diamond (BDD) anodes, molten salts)

The material and design of the anode significantly influence the efficiency of electrochemical ferrate synthesis. ceon.rsdokumen.pub

Electrode Material: Different iron-based materials exhibit varying efficiencies. White cast iron, which contains carbon in the form of iron carbide (Fe₃C), is often considered an effective anode material because the Fe₃C readily dissolves in concentrated NaOH, exposing a fresh anode surface. ceon.rs In contrast, grey cast iron, where carbon is present as graphite (B72142), shows lower efficiency than even pure iron because the graphite lowers the overpotential for the competing oxygen evolution reaction. ceon.rs

Inert electrodes, such as platinum, tin dioxide-antimony trioxide/titanium (SnO₂-Sb₂O₃/Ti), and Boron-Doped Diamond (BDD), can also be used for the oxidation of ferric ions to ferrate. ceon.rs BDD anodes are particularly promising due to their high overpotential for oxygen evolution, which minimizes the parasitic reaction and can lead to efficient ferrate synthesis. ceon.rsresearchgate.netcapes.gov.br The use of BDD electrodes has been shown to result in efficient processes limited mainly by the availability of oxidizable iron species. researchgate.netcapes.gov.br

Electrode Design: Increasing the specific surface area of the anode can significantly enhance the production rate of ferrate. ceon.rs Three-dimensional anode designs, such as iron wire gauze, porous magnetite electrodes, pressed iron powder, and sponge iron, have been utilized to increase the active surface area. ceon.rsmdpi.com

Molten Salts: Ferrate synthesis can also be performed in molten salt electrolytes, such as a eutectic mixture of NaOH and KOH. ceon.rs This method offers advantages like the absence of water (preventing ferrate decomposition), the formation of a solid, stable ferrate product upon cooling, and the acceleration of the chemical steps in the formation mechanism due to high operating temperatures (170-200°C). ceon.rs

Anode Activation Strategies for Enhanced Efficiency

The formation of a passive layer of iron oxides and hydroxides on the anode surface can hinder the continuous production of ferrate(VI). electrochemsci.orgasianpubs.org To counteract this, several anode activation strategies have been developed to improve efficiency. These methods aim to remove the passivation layer and maintain an active electrode surface. ceon.rsasianpubs.org

Proposed methods for anode activation, which can be applied before or during electrolysis, include:

Mechanical Polishing: Physically removing the passive layer from the anode surface. ceon.rs

Chemical Etching: Using chemical agents to dissolve the passivating oxides. ceon.rs A study demonstrated that anodic pretreatment with oxalic acid was effective due to its acidity, complexing characteristics, and reducing power, leading to significantly enhanced ferrate(VI) yield. asianpubs.org

Ultrasound: The application of ultrasound during electrolysis can help to disrupt the passive layer and enhance mass transport. ceon.rs

Cathodic Pre-polarization: Applying a negative potential to the anode before electrolysis to reduce the oxide layer. ceon.rs

These activation techniques help to maintain a fresh anode surface, thereby improving the efficiency and consistency of ferrate(VI) production. ceon.rsasianpubs.org

Oxidation of Ferric Ions with Inert Electrodes

An alternative to the anodic dissolution of a sacrificial iron anode is the oxidation of ferric (Fe³⁺) or ferrous (Fe²⁺) ions at an inert electrode. ceon.rselectrochemsci.org This method involves adding an iron salt to the electrolyte and then oxidizing it at the anode.

Inert electrode materials with a high oxygen overpotential are preferred for this process to minimize the competing oxygen evolution reaction. nih.gov Boron-doped diamond (BDD) electrodes are particularly effective for the electrosynthesis of ferrate from Fe²⁺ or Fe³⁺ precursors, even at circumneutral pH. sci-hub.senih.gov Studies have shown that with BDD anodes, increasing the initial iron concentration leads to higher ferrate generation. sci-hub.se Other inert electrodes that have been used include platinum and mixed metal oxides like SnO₂-Sb₂O₃/Ti. ceon.rs

The efficiency of this process is influenced by factors such as the current density and the concentration of iron ions in the solution. sci-hub.senih.gov For instance, research using BDD electrodes found that ferrate synthesis was not significantly affected by current density in the range of 10–80 mA cm⁻² when using low initial iron concentrations, indicating mass transport limitations. sci-hub.se

Optimization of Ferrate Production Parameters

Optimizing the various parameters that influence the electrochemical synthesis of ferrate(VI) is crucial for maximizing yield, current efficiency, and cost-effectiveness. The key parameters that require careful control and optimization are the anode material, electrolyte composition and concentration, temperature, and current density. ceon.rsdokumen.pub

Studies have identified various optimal conditions depending on the specific setup and goals. For instance, one optimization study determined the best conditions to be a current density of 3.94 mA/cm², a 16 M NaOH concentration, and a temperature of 50°C, which resulted in a current efficiency of 91.7%. sid.ir Another study found that a 20 M NaOH electrolyte, a current density of 100 mA/cm², and room temperature (25°C) yielded the maximum ferrate concentration of 6.89 g/L. scielo.org.mxredalyc.org

Economic and Scalability Considerations in Ferrate Synthesis

The widespread adoption of ferrate(VI) in industrial applications, particularly in water and wastewater treatment, is heavily contingent on the economic viability and scalability of its production methods. While the chemical's potent oxidizing and coagulating properties are well-documented, significant challenges related to production costs and the feasibility of large-scale manufacturing have historically limited its use. nih.govacs.orgnih.gov This section explores the critical economic factors and scalability challenges associated with the primary ferrate synthesis methodologies.

The primary bottleneck for the broad application of ferrate(VI) has been the lack of practical and cost-effective synthesis devices suitable for large-scale generation. nih.govacs.org Historically, the production of a stable, high-purity solid ferrate(VI) product, such as potassium ferrate (K2FeO4), has been deemed prohibitively expensive. brjac.com.bramericanlaboratory.com Past attempts at commercializing a pure, powdered ferrate product failed largely due to high production costs, which were estimated to be around $60 per pound. americanlaboratory.com

A fundamental consideration in the economics of ferrate is the distinction between off-site and on-site synthesis strategies.

Off-site Production : This approach involves the synthesis of high-purity, stable ferrate(VI) powders that can be packaged, transported, and stored. While suitable for laboratory use, the extensive separation and purification steps required to isolate the solid ferrate from reaction by-products are laborious and make the process economically unviable for large-scale applications. nih.govacs.org The associated costs of stabilization, packaging, and logistics further challenge the feasibility of this model. researchgate.net

On-site Generation : To circumvent the high costs of purification and transport, on-site synthesis has emerged as a more practical alternative. nih.govacs.org This method focuses on producing a concentrated ferrate(VI) solution that is used immediately, thereby eliminating the expensive downstream processing steps. americanlaboratory.com This approach is considered more reliable and cost-effective for large-scale treatment applications. nih.govacs.org

The choice of synthesis methodology—wet oxidation, electrochemical, or thermal—profoundly impacts both the cost and the potential for scaling up production.

Wet Oxidation: This method is commonly used for preparing ferrate(VI) due to its use of readily available raw materials. mdpi.com However, it often suffers from low yields and high consumption of alkali, which can increase operational costs. mdpi.com The production of solid ferrate via wet oxidation requires laborious and cost-prohibitive separation steps, making it infeasible for large-scale, real-world applications. nih.govacs.org On-site generation using wet oxidation is more practical but can be hampered by the presence of residual chlorine and significant alkalinity in the final solution. acs.org

Thermal Synthesis: The dry or thermal method involves the high-temperature reaction of iron compounds with an oxidizing agent. researchgate.net The main apparatus is a high-temperature oven, but the process requires significant energy input for heating. researchgate.netscirp.org A major drawback is the potential for contamination of the final crystalline ferrate with reaction by-products and unreacted materials, which necessitates costly purification steps. researchgate.net The costs associated with stabilization, packaging, and transportation of the dry ferrate product are also high. researchgate.net Despite these challenges, the dry synthesis process is considered promising, though it requires further technical and economic enhancements to be viable for industrial-scale policy. scirp.orgnaturalspublishing.com

The scalability of any synthesis method depends on achieving a stable product if produced off-site, or a reliable and continuous generation system if produced on-site. The inherent instability of the ferrate ion has been a persistent challenge. nih.gov Recent advancements have reported the production of solid ferrate with stability for up to 12 months, a significant step toward enabling mass production and distribution. scirp.org For on-site methods, scalability hinges on the design of robust, large-scale generators and tailored reactors that can operate continuously and efficiently. nih.govacs.orggoogle.com

Data Tables

Table 1: Comparative Economic Analysis of Ferrate(VI) vs. Conventional Treatment

ParameterFerrate(VI)Conventional Chemicals (e.g., Ferric Sulphate, Chlorine)Source
Dosage Requirement (Sewage Treatment) 0.1–0.2 mg Fe/L25 mg Fe/L (Ferric Sulphate) ferr-tech.comresearchgate.net
Operational Cost Reduction ~68% (vs. conventional coagulants)Baseline researcher.life
By-product Formation Environmentally benign iron(III) oxidesPotentially harmful disinfection by-products (e.g., from chlorine) americanlaboratory.comwaterworld.com

Table 2: Economic and Scalability Factors of Ferrate(VI) Synthesis Methods

Synthesis MethodKey Economic DriversScalability ChallengesSource
Wet Oxidation High alkali consumption; cost of oxidant; low yields.Laborious and cost-prohibitive separation for off-site production; residual chlorine/alkalinity for on-site. nih.govacs.orgmdpi.com
Electrochemical Electrolyte concentration (major factor); energy consumption (0.5-several kWh/mol); cost of electrode materials.Lack of robust, large-scale generators; development of cost-effective, durable electrodes. nih.govacs.orgdokumen.pub
Thermal (Dry) High energy costs for heating; costs for purification, stabilization, packaging, and transport.Contamination with by-products; requires further technical/economic improvements for industrial scale. researchgate.netscirp.org

Iii. Electronic Structure and Theoretical Modeling of Ferrate Species

Quantum Chemical Approaches to Ferrate Electronic Structure

Quantum chemical methods are extensively applied to study the electronic structure of ferrate ions. These approaches provide detailed information about molecular orbitals, energy levels, and electron correlation effects that are essential for a comprehensive understanding. Studies have employed various quantum chemical techniques to tackle the challenges posed by the high oxidation state and open-shell nature of iron in ferrate. researchgate.netacs.orgmdpi.comresearchgate.netresearchgate.net

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of ferrate species due to its balance of computational cost and accuracy for transition metal complexes. DFT calculations have been applied to study the geometries, spin states, and electronic properties of FeO₄²⁻ and its protonated forms (HFeO₄⁻ and H₂FeO₄). acs.orgresearchgate.netacs.orgacs.orgresearchgate.netresearchgate.netrsc.orgbanglajol.infoacs.orgacs.orgrsc.org These calculations often consider different spin states (e.g., triplet and quintet for Fe(VI)) to determine the ground state and understand the potential energy surfaces involved in reactions. acs.org Solvation effects are also frequently included in DFT calculations using continuum models to better represent the behavior of ferrate in aqueous solutions. acs.orgacs.orgresearchgate.netresearchgate.netrsc.orggdut.edu.cn

Analysis of the frontier molecular orbitals (HOMO and LUMO) is a common application of DFT in studying ferrate. The energies and spatial distribution of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) provide insights into the electron-donating and electron-accepting capabilities of the ferrate ion, respectively. researchgate.netresearchgate.netresearchgate.netacs.orgacs.org The energy gap between the HOMO and LUMO is often correlated with the reactivity and stability of the species. researchgate.netbanglajol.infoscite.ai For instance, studies on the oxidation of various pollutants by ferrate(VI) utilize HOMO-LUMO analysis to understand the initial steps of electron transfer or nucleophilic attack. acs.orgacs.org

Here is a conceptual representation of how HOMO and LUMO energies might be presented in a DFT study (illustrative data):

SpeciesSpin StateHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
FeO₄²⁻Triplet-5.5-2.13.4
FeO₄²⁻Quintet-4.8-3.51.3
HFeO₄⁻Triplet-6.2-3.52.7
H₂FeO₄Triplet-7.0-4.12.9

Note: The values in this table are illustrative and would vary depending on the specific DFT functional, basis set, and solvation model used in a calculation.

DFT calculations are instrumental in assessing the feasibility of electron transfer reactions involving ferrate. By calculating the relative energies of different spin states and the redox potentials, DFT can help predict the propensity of ferrate to gain or lose electrons. researchgate.netresearchgate.netresearchgate.netacs.orgacs.org The energy gaps between the LUMO of ferrate species and the HOMO of a reacting substrate are often examined to evaluate the likelihood of electron transfer. acs.org Smaller energy gaps between the LUMO of ferrate and the HOMO of a potential reductant generally suggest a higher feasibility of electron transfer from the reductant to ferrate. acs.org Studies have shown that the oxidizing power of ferrate species can be correlated with their electronic structure, with protonation influencing the LUMO energy levels and thus the electron-accepting ability. researchgate.netresearchgate.net

Ligand Field Theory (LFT), an extension of Crystal Field Theory incorporating covalent bonding, provides a framework for understanding the electronic structure of transition metal complexes, including ferrate. LFT helps explain the splitting of the metal d-orbitals under the influence of the surrounding ligands (oxide ions in the case of ferrate) and the resulting electron configurations and magnetic properties. mdpi.comacs.orgbritannica.comuni-siegen.dewikipedia.orgresearchgate.netacs.org For ferrate(VI) with a d² configuration in a tetrahedral field, LFT predicts the occupation of the split d orbitals, leading to a paramagnetic ground state. mdpi.com However, it has been noted that due to the strong covalency in ferrate(VI), a simple d² LFT model may not fully capture the complexity of the electronic structure, and mixing with ligand-to-metal charge transfer states is significant. researchgate.netmdpi.com

Investigation of Frontier Molecular Orbitals (HOMO, LUMO)

Ligand Field Theory Applications

Spectroscopic Probing of Electronic Configurations

Experimental spectroscopic techniques provide valuable data for probing the electronic configurations of ferrate species and validating theoretical predictions. Mössbauer spectroscopy, sensitive to the electronic environment of iron nuclei, is a powerful tool for determining the oxidation state, spin state, and local symmetry of iron in ferrate compounds. srce.hrresearchgate.netpradeepresearch.orgichtj.waw.placs.orgnih.gov Isomer shift and quadrupole splitting parameters obtained from Mössbauer spectra provide fingerprints for different ferrate species and their electronic states. srce.hrresearchgate.netacs.org UV-Vis spectroscopy is used to study the electronic transitions, particularly ligand-to-metal charge transfer (LMCT) bands, which are characteristic of the electronic structure and bonding in ferrate(VI). researchgate.netacs.orgnih.gov X-ray absorption spectroscopy (XAS), including Fe L-edge and O K-edge XAS, can directly probe the unoccupied metal d states and the covalent character of metal-ligand bonds, offering further insights into the electronic structure. nih.govacs.org

Here is an example of how spectroscopic data might be presented (illustrative data based on search results):

TechniqueSpeciesParameterValue (Illustrative)InsightsSource
Mössbauer SpectroscopyFe(VI)O₄²⁻Isomer Shift (δ)~0.11 mm/sFormal +6 oxidation state srce.hr
Quadrupole Splitting (ΔEQ)~1.92 mm/sElectronic environment, symmetry distortion srce.hr
UV-Vis SpectroscopyFe(VI)O₄²⁻Absorption Band (λmax)~510 nmLigand-to-metal charge transfer (LMCT) researchgate.net

Note: The values in this table are illustrative and would depend on the specific compound and experimental conditions.

These spectroscopic methods, in conjunction with theoretical calculations, provide a comprehensive picture of the electronic structure of ferrate ions, which is fundamental to understanding their behavior in various chemical processes.

Mössbauer Spectroscopy for Valence States

Mössbauer spectroscopy is a powerful technique for determining the oxidation state and electronic environment of iron in various compounds srce.hrwikipedia.orgrsc.orgcambridge.org. It is particularly useful for distinguishing different valence states of iron, including the high oxidation states found in ferrates srce.hrmdpi.com. The technique relies on the recoil-free emission and absorption of gamma rays by specific isotopes, such as ⁵⁷Fe wikipedia.orgrsc.orgcambridge.org.

Key parameters obtained from Mössbauer spectra include isomer shift (δ) and quadrupole splitting (ΔEQ) srce.hrwikipedia.orgrsc.orgcambridge.org. The isomer shift provides information about the s-electron density at the iron nucleus, which is influenced by the oxidation state and the nature of the ligands wikipedia.orgrsc.org. Higher oxidation states generally correlate with lower isomer shifts due to reduced electron shielding by d electrons wikipedia.org. Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus, providing insights into the symmetry of the iron site and the arrangement of ligands wikipedia.orgcambridge.org.

Mössbauer spectroscopy has been successfully applied to detect and characterize iron in exceptional valence states like Fe(IV) and Fe(V) mdpi.com. It has also been used to study the transformation and degradation of ferrate(VI), allowing for the identification of degradation products such as iron(III) compounds mdpi.com. Studies on potassium ferrate(VI) have utilized Mössbauer spectroscopy to monitor its stability and the appearance of lower oxidation states mdpi.commdpi.com.

Ferrate Species (Oxidation State)Isomer Shift (δ) (mm/s)Quadrupole Splitting (ΔEQ) (mm/s)Temperature (K)Reference
Fe(VI) in K₂FeO₄-0.83(1)0.12(1)90 mdpi.com
Fe(III) degradation product (1)(data from figure)(data from figure)90, 150, 200 mdpi.com
Fe(III) degradation product (2)0.41-0.04 (2ε)90 mdpi.com

Note: Values for Fe(III) degradation product (1) are indicated as being derived from a figure in the source and specific numerical values for isomer shift and quadrupole splitting at 90K were not explicitly stated in the text snippet.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is a widely used technique to study the electronic transitions within molecules, providing information about their electronic structure and energy levels vscht.czshu.ac.uklibretexts.orglibretexts.org. The absorption of UV or visible light corresponds to the excitation of outer electrons from lower energy molecular orbitals (e.g., HOMO) to higher energy molecular orbitals (e.g., LUMO) libretexts.orglibretexts.org. The wavelengths at which absorption occurs (λmax) and the intensity of the absorption bands are characteristic of the absorbing species and the electronic transitions involved .

For ferrate(VI), the intense purple color is a result of electronic transitions in the visible region of the spectrum mdpi.comwikipedia.org. The visible spectrum of ferrate(VI) can be interpreted in terms of Molecular Orbital (MO) Theory, describing the iron-oxygen bonding mdpi.com. Many electronic transitions are expected in complexes of metals with high oxidation states, and ferrate(VI) is no exception mdpi.com. The higher the oxidation state, the greater the crystal field splitting energy, leading to the possibility of numerous transitions mdpi.com.

The UV-Vis spectra of ferrate(VI) solutions show characteristic absorption bands. These spectral properties are crucial for identifying and quantifying ferrate(VI) in aqueous solutions mdpi.com.

Ferrate SpeciesSolvent/MatrixCharacteristic Absorption Bands (λmax)Reference
Ferrate(VI)Aqueous solution (10 M KOH)(Spectrum typical of literature) mdpi.com

Note: While the source mentions the visible spectrum of ferrate(VI) in 10 M KOH, specific λmax values were not provided in the snippet.

Spin States and Magnetic Properties

The spin state and magnetic properties of ferrate species are intrinsically linked to their electronic configuration and molecular geometry. The ferrate(VI) ion ([FeO₄]²⁻) has a formal d² electronic configuration mdpi.comvedantu.com. In a tetrahedral crystal field, these two d electrons occupy the degenerate low-energy e* orbitals in the ground state, resulting in two unpaired electrons mdpi.com. This gives the ferrate(VI) ion a triplet ground state (³A₂) and makes it paramagnetic mdpi.comwikipedia.org.

The paramagnetism of ferrate(VI) has been investigated using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy mdpi.com. Direct measurement of the magnetic moment of Fe(VI) can be challenging mdpi.com. Crystal Field Theory (CFT) has been used to describe the magnetic moment of ferrate(VI), suggesting that for the ³A₂ ground state, a spin-only value for the magnetic moment should be applicable mdpi.com. Spin-orbit coupling with higher energy states could potentially lower the magnetic moment mdpi.com.

Intermediate ferrate species, such as Fe(IV) and Fe(V), also exhibit specific spin states and magnetic properties depending on their coordination environment and electronic configuration researchgate.netmdpi.comrsc.org. Theoretical calculations, including spin-polarized DFT, are often employed to study the spin moments and magnetic behavior of iron ions in different oxidation states and coordination environments researchgate.netmdpi.com. For instance, theoretical studies on iron in different coordination environments have explored high-spin to low-spin transitions induced by factors like pressure researchgate.net.

Theoretical Delineation of Intermediate Ferrate Species (Fe(V), Fe(IV))

While ferrate(VI) is the most commonly studied species, intermediate oxidation states, primarily Fe(V) and Fe(IV), are recognized as highly reactive species involved in various chemical processes, including oxidation reactions nih.govnih.govdntb.gov.uamdpi.comnih.gov. These intermediate ferrate species are often transient and challenging to characterize experimentally, making theoretical calculations, particularly DFT, essential tools for their study nih.govresearchgate.netresearchgate.netnih.govresearchgate.net.

Theoretical studies aim to delineate the electronic structure, geometry, stability, and reactivity of Fe(V) and Fe(IV) species, such as [FeO₄]³⁻ (ferrate(V)) and [FeO₄]⁴⁻ or [FeO₃]²⁻ (ferrate(IV)) nih.govsrce.hracs.org. DFT calculations have been used to investigate the potential energy surfaces and reaction mechanisms involving these intermediates researchgate.netnih.govacs.org. For example, theoretical analyses have explored the role of protonated ferrate species (HFeO₄⁻ and H₂FeO₄) in oxidation reactions, suggesting that diprotonated ferrate can be a highly effective mediator researchgate.netnih.govacs.org.

Theoretical studies have also provided insights into the spin density distribution in different ferrate species acs.org. The reactivity of ferrate(VI) in solution has been correlated with the spin density of protonated species researchgate.net.

The stability and reactivity of Fe(V) and Fe(IV) species are influenced by their electronic configuration and coordination environment acs.org. Theoretical studies, combined with ligand field theory, can help explain how changes in coordination, such as the hypothesized change from tetrahedral to octahedral upon complexation, can affect the electronic configuration and stability of these high-valent iron-oxo complexes acs.org. Theoretical calculations have indicated that Fe(V) and Fe(IV) species can have significantly higher reactivity compared to Fe(VI) towards certain organic pollutants mdpi.comnih.gov.

Ferrate Species (Oxidation State)Proposed Formula(e)Theoretical Studies Focus AreasReference(s)
Fe(V)[FeO₄]³⁻, [FeO₃]³⁻Electronic structure, reactivity, role in oxidation mechanisms nih.govsrce.hrnih.govacs.org
Fe(IV)[FeO₄]⁴⁻, [FeO₃]²⁻, Fe=OElectronic structure, reactivity, role in oxidation mechanisms nih.govsrce.hrnih.govacs.org

Iv. Reaction Mechanisms and Oxidative Pathways of Ferrate Ions

General Principles of Ferrate Oxidation Chemistry

The oxidation of substrates by ferrate(VI) can proceed through several distinct mechanistic pathways, primarily involving the transfer of electrons from the substrate to the ferrate ion. The specific pathway is influenced by the nature of the substrate, the reaction conditions such as pH, and the presence of other chemical species. The principal mechanisms include single electron transfer (SET), double electron transfer (DET), and oxygen atom transfer (OAT). nih.govacs.orgnih.gov

Single Electron Transfer (SET) Mechanisms

In a single electron transfer (SET) mechanism, the ferrate(VI) ion accepts one electron from the substrate, resulting in its reduction to the ferrate(V) species (Fe(V)) and the formation of a substrate radical. nih.govacs.orgnih.gov This initial step is often followed by further reactions of the highly reactive Fe(V) intermediate and the substrate radical.

Key characteristics of SET mechanisms include:

Formation of Radicals: The one-electron oxidation of the substrate leads to the generation of radical species, which can initiate subsequent chain reactions. acs.org

Stepwise Reduction of Ferrate: The iron center is reduced in single-electron steps, from Fe(VI) to Fe(V), and potentially further to Fe(IV) and Fe(III). researchgate.net

Influence of Redox Potential: The feasibility of a SET pathway is dependent on the relative redox potentials of the ferrate(VI)/ferrate(V) couple and the substrate/substrate radical couple.

An example of a SET mechanism is the oxidation of certain organic compounds where the initial rate-determining step is the abstraction of a single electron. acs.org Recent studies have also shown that the reaction between Ru(III) and ferrate(VI) proceeds via a SET pathway, generating Ru(IV), Ru(V), and Fe(V) as reactive species. nih.govacs.org

Oxygen Atom Transfer (OAT) Reactions

Oxygen atom transfer (OAT) is a specific type of oxidation reaction where an oxygen atom is transferred from the oxidant (this compound) to the substrate. This mechanism is a common pathway for the oxidation of a variety of substrates, including phosphines, sulfides, and alkenes. acs.orgresearchgate.netnih.gov

Core features of OAT reactions involving ferrate include:

Direct Oxidation of Substrate: The substrate is directly oxidized by the incorporation of an oxygen atom.

Reduction of Ferrate: The this compound is reduced by two electrons, typically from Fe(VI) to Fe(IV) or from Fe(V) to Fe(III). researchgate.net

Possibility of Inner-Sphere Mechanism: Density functional theory (DFT) calculations suggest that the OAT reaction between ferrate(VI) and arsenite ion can occur through an inner-sphere mechanism. acs.orgresearchgate.net

DFT studies have been employed to investigate the possibility of OAT reactions between ferrate(VI) and arsenite, providing insights into the geometries of reactants, products, complexes, and transition states. acs.orgresearchgate.net The rate of OAT can be influenced by the presence of other metal ions, with Lewis acidic metals potentially enhancing the reactivity of the metal-oxo species. nih.gov

Role of Intermediate Ferrate Species in Reaction Pathways

Generation and Reactivity of Ferrate(V) Species

Ferrate(V) is typically generated through a one-electron reduction of ferrate(VI). researchgate.net This can occur via a single electron transfer from a substrate or through activation of ferrate(VI) by various means, such as the addition of certain reductants. acs.org

Generation of Ferrate(V):

From Ferrate(VI) Reduction: The reaction of Fe(VI) with a one-electron reducing agent is a primary route for Fe(V) formation. nih.gov For example, the reaction of Fe(VI) with proline has been shown to generate Fe(V). researchgate.net

In Activated Ferrate Systems: The addition of reductants can establish a system that effectively generates high-valent iron-oxo intermediates. nih.gov

Reactivity of Ferrate(V):

High Reactivity: Ferrate(V) is a potent and selective oxidant, often exhibiting reactivity that is several orders of magnitude higher than that of ferrate(VI). nih.govresearchgate.net

Two-Electron Transfer: Fe(V) predominantly reacts with substrates through a two-electron transfer process, resulting in its reduction to Fe(III). researchgate.net

Selective Oxidation: Unlike highly non-selective oxidants like hydroxyl radicals, Fe(V) can exhibit selectivity. For instance, in the oxidation of amino acids, Fe(V) preferentially attacks the side chain. researchgate.net

The enhanced oxidation observed in certain ferrate-based systems is often attributed to the high reactivity of the generated Fe(V) species. nih.gov

Generation and Reactivity of Ferrate(IV) Species

Ferrate(IV) can be generated through a two-electron reduction of ferrate(VI) or a one-electron reduction of ferrate(V). researchgate.netresearchgate.net

Generation of Ferrate(IV):

From Ferrate(VI): A double electron transfer from a substrate to Fe(VI) can directly produce Fe(IV). researchgate.net Activation of ferrate(VI) with certain additives can also promote Fe(IV) formation. nih.gov

From Ferrate(V): The one-electron reduction of Fe(V) is another pathway to generate Fe(IV). A notable example is the reaction of Fe(V) with cyanide, which allows for the selective production of Fe(IV). researchgate.net

In Advanced Oxidation Processes: In ferrate-based advanced oxidation processes, the interaction of Fe(VI) with agents like hydrogen peroxide can enhance the generation of Fe(IV). mdpi.com

Reactivity of Ferrate(IV):

High Oxidizing Power: Like Fe(V), Fe(IV) is a highly reactive oxidizing species. mdpi.com

Role in Oxidation Cycles: Fe(IV) is a key intermediate in the stepwise reduction of ferrate(VI) to Fe(III).

pH Dependence: The reactivity of Fe(IV) species can be influenced by pH and the presence of coexisting metal ions. researchgate.net

Hydroxylation Reactions: DFT studies have indicated the feasibility of Fe(IV) species hydroxylating aromatic compounds like benzene (B151609) to form phenol (B47542). nih.gov

Contribution of Hydroxyl Radicals (•OH)

For instance, in the degradation of the pharmaceutical carbamazepine (B1668303) using a ferrate(VI)-zincite activation system, hydroxyl radicals were identified as contributing reactive species, with their role varying with pH. researchgate.net Similarly, the degradation of bisphenol A (BPA) by ferrate(VI) under acidic conditions suggested the potential formation of HO•, although its contribution was considered negligible compared to high-valent iron species. acs.org Radical-scavenging experiments are often employed to discern the contribution of •OH. The use of quenchers like tert-butyl alcohol (TBA) and methanol, which react rapidly with •OH, can help determine its involvement. mdpi.com In the ferrate-H₂O₂ system for sulfamethoxazole (B1682508) degradation, the negligible effect of these quenchers ruled out a significant contribution from •OH radicals, pointing towards Fe(V) and Fe(IV) as the dominant oxidants. mdpi.com

Mechanistic Studies with Specific Substrate Classes

The mechanisms of ferrate(VI) oxidation have been extensively studied across various classes of organic pollutants, revealing diverse reaction pathways and influential factors.

Oxidation of Organic Pollutants

Ferrate(VI) has demonstrated its capability to degrade a wide array of organic pollutants, often with reaction half-lives in the range of milliseconds to seconds. nih.govnih.gov The oxidation mechanism can involve one-electron or two-electron transfer processes, leading to the formation of various oxidation products. nih.govcornell.edu

The oxidation of phenolic compounds by ferrate(VI) is a well-documented process. nih.govacs.orgmdpi.com The reaction rates and mechanisms are influenced by the substituents on the phenol ring. nih.govacs.org Electron-donating groups tend to increase the ease of oxidation compared to electron-withdrawing groups. nih.govacs.org

Several reaction mechanisms have been proposed for the ferrate(VI) oxidation of phenolic compounds, including:

Single-Oxygen Transfer (SOT) nih.govacs.org

Double-Oxygen Transfer (DOT) nih.govacs.org

•OH Attack nih.govacs.org

Electron-Transfer-Mediated Coupling Reaction nih.govacs.orgdp.tech

Density functional theory (DFT) calculations have been employed to elucidate these pathways, suggesting that the presence of certain functional groups can favor specific mechanisms. nih.govacs.org For example, a carbonyl group was found to be more conducive to DOT and •OH attack reactions. nih.govacs.org The single-electron coupling reaction has been identified as a major degradation mechanism in some cases. dp.tech The final products of this oxidation are generally less toxic, low-molecular-weight compounds. mdpi.com

Below is a table summarizing the second-order rate constants for the degradation of various phenolic compounds by ferrate(VI) at pH 8.0.

CompoundAbbreviationSecond-Order Rate Constant (k) (M⁻¹ s⁻¹)
ChloropheneCP353
4-Chlorophenol4-CP131
2-Benzylphenol2-BP102
PhenolPh40
Data sourced from research on the removal of phenolic compounds by Fe(VI) at a concentration of 0.2 mM and pH 8.0. dp.tech

Ferrate(VI) is an effective oxidant for organosulfur compounds, a process crucial for applications like the decontamination of chemical warfare agents and the desulfurization of fossil fuels. nih.gov The oxidation of these compounds typically involves the transfer of oxygen atoms. nih.gov

Kinetic studies have shown that the protonated form of ferrate(VI), HFeO₄⁻, is the primary reactive species. nih.gov The mechanism often involves an initial one-electron transfer from Fe(VI) to form Fe(V), which is then followed by a two-electron transfer to yield Fe(III) as the final reduced product. nih.govcornell.edu Another possible pathway involves two-electron transfer steps, leading to the formation of Fe(II). nih.gov The reaction stoichiometries and products are consistent with these proposed mechanisms. nih.gov The half-lives for the oxidation of organosulfur compounds are typically in the range of milliseconds to seconds. nih.gov

Broadly, three electron transfer pathways are considered:

1e⁻ transfer

2 x 1e⁻ transfer (total of 2e⁻)

2e⁻ (oxygen-atom) transfer researchgate.net

Ferrate(VI) effectively oxidizes a variety of nitrogen-containing pollutants, including both inorganic and organic compounds. nih.govmatilda.science These reactions are often rapid, occurring within seconds to minutes, and result in the formation of non-hazardous products. nih.govmatilda.science The oxidation mechanisms can proceed through either one-electron or two-electron transfer processes. nih.gov

For example, the oxidation of hydroxylamines by aqueous potassium ferrate(VI) is rapid and clean, producing nitrous oxide from hydroxylamine, nitrosomethane (B1211736) from N-methylhydroxylamine, and nitrosobenzene (B162901) from N-phenylhydroxylamine. acs.org The kinetics demonstrate first-order behavior with respect to both reactants. acs.org

In the case of ammonia (B1221849) oxidation, the reaction stoichiometry and reacting species are pH-dependent. At pH 7.5, HFeO₄⁻ reacts with NH₄⁺, while at pH greater than 9, FeO₄²⁻ reacts with NH₃. researchgate.net The proposed mechanism involves an oxygen-atom transfer from ferrate(VI) to ammonia, forming hydroxylamine, which is then rapidly oxidized to nitrate (B79036). researchgate.net

For substituted anilines, density functional theory calculations suggest that the primary oxidation follows a hydrogen atom transfer (HAT) mechanism, leading to the formation of an aniline (B41778) radical, which is a crucial intermediate for subsequent product formation. acs.org

The efficacy of ferrate(VI) in degrading pharmaceuticals and other micropollutants is a significant area of research. nih.gov The degradation involves various mechanisms and reactive species. researchgate.net The efficiency of oxidation can be influenced by reaction conditions and the presence of activating agents. nih.govresearchgate.net

The oxidation of sulfamethoxazole, a common antibiotic, has been studied in detail. DFT calculations suggest that the degradation is initiated by a nucleophilic attack of HFeO₄⁻ on the isoxazole (B147169) moiety of the sulfamethoxazole molecule. rsc.org The primary transformation pathways for sulfamethoxazole include the cleavage of the S-N bond, oxidation of the aniline group, and hydroxylation of the benzene ring. nsf.gov

The degradation of diclofenac (B195802) involves oxidation, N-C bond breakage, and hydroxylation on its aromatic rings. researchgate.net The presence of certain substances, like creatinine (B1669602) found in urine, can enhance the degradation of some pharmaceuticals by promoting the formation of highly reactive Fe(IV). nsf.gov

The following table presents data on the degradation of selected pharmaceuticals by ferrate(VI).

PharmaceuticalDegradation Pathway(s)Key Findings
Sulfamethoxazole Cleavage of S-N bond, oxidation of aniline group, hydroxylation of benzene ring. nsf.govDegradation initiated by nucleophilic attack of HFeO₄⁻. rsc.org
Diclofenac Oxidation, N-C bond breakage, hydroxylation of aromatic rings. researchgate.netReactive oxygen species and OH radicals are involved. researchgate.net
Carbamazepine -In a Fe(VI)-zincite system, •OH, Fe(V), and carboxyl radicals contribute to degradation. researchgate.net
Nitrogen-Containing Compounds

Influence of Reaction Conditions on Mechanisms

The pH of the aqueous solution is a critical parameter governing the behavior of ferrate(VI). mdpi.com It directly influences the speciation of the this compound, which in turn affects its stability and redox potential. acs.orgresearchgate.net

Ferrate(VI) exists in different protonated forms depending on the pH, as described by the following equilibria:

H₃FeO₄⁺ ⇌ H⁺ + H₂FeO₄ (pKa₁ ≈ 1.6)

H₂FeO₄ ⇌ H⁺ + HFeO₄⁻ (pKa₂ ≈ 3.5)

HFeO₄⁻ ⇌ H⁺ + FeO₄²⁻ (pKa₃ ≈ 7.2) acs.org

In highly alkaline conditions (pH > 9-10), the dominant species is the tetrahedral this compound, FeO₄²⁻, which is the most stable form. mdpi.comelectrochemsci.orgscielo.org.bo As the pH decreases into the neutral and acidic ranges, the more protonated species, HFeO₄⁻ (monoprotonated ferrate) and H₂FeO₄ (diprotonated ferrate), become predominant. researchgate.net

This change in speciation has a profound impact on the redox potential of the Fe(VI)/Fe(III) couple. researchgate.net The redox potential is significantly higher under acidic conditions compared to alkaline conditions. researchgate.netelectrochemsci.org

Acidic Conditions: FeO₄²⁻ + 8H⁺ + 3e⁻ → Fe³⁺ + 4H₂O (E⁰ = +2.20 V) ferr-tech.com

Alkaline Conditions: FeO₄²⁻ + 4H₂O + 3e⁻ → Fe(OH)₃ + 5OH⁻ (E⁰ = +0.72 V) scispace.com

The protonated species, HFeO₄⁻ and H₂FeO₄, are considered more reactive than the unprotonated FeO₄²⁻. oup.comresearchgate.net Consequently, the oxidizing power of ferrate(VI) increases as the pH decreases. mdpi.com This is reflected in the reaction kinetics for many pollutants, where reaction rates are observed to increase with decreasing pH. dss.go.thsterc.orgnih.gov However, this enhanced reactivity comes at the cost of stability; ferrate(VI) is unstable in acidic environments and decomposes more rapidly. mdpi.com Therefore, an optimal pH often represents a balance between maximizing reactivity and maintaining sufficient stability for the treatment process to be effective. mdpi.com

pH-Dependent Speciation and Redox Potential of Ferrate(VI)
pH RangeDominant SpeciesReactivityStabilityRedox Potential (E⁰)Source
&lt; 3.5H₂FeO₄Very HighVery Low (unstable)+2.20 V (vs. Fe³⁺) acs.orgresearchgate.net
3.5 - 7.2HFeO₄⁻HighLow nih.govacs.orgresearchgate.net
&gt; 7.2FeO₄²⁻ModerateHigh (most stable)+0.72 V (vs. Fe(OH)₃) scispace.comresearchgate.netelectrochemsci.org

Temperature is another crucial factor that influences the kinetics of ferrate(VI) reactions. brieflands.commdpi.com Generally, an increase in temperature leads to an increase in the reaction rate constant, a phenomenon that can be described by the Arrhenius equation. mdpi.comacs.org This has been observed in the oxidation of various pollutants by ferrate(VI).

For example, in the degradation of hazardous benzene derivatives, the removal percentage increased as the temperature rose from 15 °C to 45 °C. mdpi.com Similarly, the kinetics for the oxidation of weak-acid dissociable cyanides and various sulfonamides were studied as a function of temperature (15-45 °C), showing a clear temperature dependence. nih.govresearchgate.net

However, the effect of temperature is twofold. While it accelerates the desired oxidation reactions, it also increases the rate of ferrate(VI)'s self-decomposition, particularly at temperatures above 45-50 °C. brieflands.commdpi.com The stability of ferrate(VI) solutions is significantly lower at higher temperatures. For instance, a potassium ferrate solution was observed to be highly stable at 0.5 °C, but lost 10% of its concentration within two hours at 10 °C. brieflands.com The decomposition of ferrate in a 14 mol L⁻¹ NaOH solution was found to follow second-order kinetics, with the rate constant increasing by two orders of magnitude as the temperature rose from 4 °C to 30 °C. researchgate.net

Activation Energies for Ferrate(VI) Oxidation of Various Compounds
CompoundActivation Energy (Ea) (kJ/mol)Reaction ConditionsSource
Cyanide38.9 ± 1.0pH 9.0 dss.go.th911metallurgist.com
Thiourea32.2 ± 1.8pH 10.60 acs.org
Thiocyanate32.7 ± 2.1- 911metallurgist.com
Sulfamethoxazole1.86 ± 0.04pH 7.0 nih.gov

Concentration Effects

The efficiency and kinetics of oxidation reactions involving the this compound are significantly influenced by the initial concentrations of both the ferrate(VI) oxidant and the target pollutant. The relationship between concentration and reaction rate is crucial for optimizing treatment processes and understanding the underlying oxidative pathways.

The dosage of ferrate(VI) is a primary factor determining the extent of pollutant degradation. Generally, an increase in the ferrate(VI) concentration leads to a higher removal rate of contaminants. mdpi.com This is attributed to the greater availability of the oxidizing agent to react with the target substrate. redalyc.org For instance, in the degradation of Bisphenol A (BPA), increasing the concentration ratio of ferrate(VI) to the pollutant to 3:1 resulted in 100% removal. mdpi.com Similarly, the degradation of 4-Tert-Butylphenol (4-tBP) required a molar ratio of ferrate(VI) to 4-tBP greater than 10 for complete removal within five minutes. mdpi.com Studies on the removal of the antibiotic oxytetracycline (B609801) also demonstrated a clear positive correlation between the ferrate(VI) dosage and the degradation efficiency. gnest.org However, for some pollutants, an optimal ferrate(VI) concentration may exist, beyond which the degradation rate does not increase or may even decrease. scispace.com This can be due to complex interactions and side reactions at higher oxidant concentrations.

The concentration of the target pollutant also plays a critical role. An increase in the initial concentration of pollutants like triclosan (B1682465) or amoxicillin (B794) has been shown to increase the reduction rate of ferrate(VI). niscpr.res.in This indicates that for a given ferrate(VI) dose, the reaction is faster when more substrate is available. The reaction kinetics often follow a second-order rate law, being first-order with respect to both the ferrate(VI) and the pollutant concentration. researchgate.netecut.edu.cn However, the stability of the this compound itself can be concentration-dependent. Some studies have suggested that dilute solutions of ferrate are more stable than concentrated ones, while other research indicates that higher concentrations can enhance stability under certain conditions. brieflands.comacs.org For example, one study showed that in a solution with less than 0.025 M ferrate(VI), 89% of the ion remained after 60 minutes, whereas at concentrations above 0.03 M, the ferrate(VI) was completely removed within the same timeframe. brieflands.com Another study observed that 79.5% of ferrate(VI) in a 0.01 M solution decomposed in 2.5 hours, while only 37.4% of a 0.0019 M solution decomposed in nearly four hours. brieflands.com

The molar ratio of ferrate(VI) to the pollutant is a key parameter. In the oxidation of trimethoprim (B1683648) (TMP) accelerated by sulfite, the enhancement was most effective at a specific molar ratio. nih.gov Similarly, when oxidizing nitrilotrimethyl-phosphonic acid (NTMP), the fraction of phosphate (B84403) released increased with a higher ferrate dosage, reaching 43.1% at a 0.15 mM ferrate concentration. researchgate.net These findings highlight that the concentration of both reactants dictates not only the rate and efficiency of the primary oxidation reaction but also the nature and extent of subsequent reactions and product formation.

Table 1: Effect of Ferrate(VI) and Pollutant Concentration on Degradation

PollutantFerrate(VI) Concentration/RatioPollutant ConcentrationKey FindingReference
Bisphenol A (BPA)Ratio of Fe(VI):BPA > 3:1Not specifiedAchieved 100% removal of BPA. mdpi.com
4-Tert-Butylphenol (4-tBP)Ratio of Fe(VI):4-tBP > 10Not specifiedComplete degradation of 4-tBP within 5 minutes. mdpi.com
Triclosan0.1 mmol/L0.02 - 0.5 mmol/LIncreased triclosan concentration led to a faster reduction rate of Fe(VI). niscpr.res.in
Amoxicillin0.1 mmol/L0.02 - 0.5 mmol/LIncreased amoxicillin concentration led to a faster reduction rate of Fe(VI). niscpr.res.in
Nitrilotrimethyl-phosphonic acid (NTMP)0.15 mMNot specifiedPhosphate release reached 43.1%. researchgate.net
Bisphenol A (BPA)Ratio of Fe(VI):BPA = 30:1Not specifiedDegradation rate reached 81.5% after 10 minutes at pH 8.0.

Impact of Coexisting Ions and Matrix Effects

The oxidative performance of ferrate ions is highly susceptible to the chemical composition of the aqueous matrix in which it is applied. Coexisting inorganic ions, which are common in natural water and wastewater, can either inhibit, enhance, or have a negligible effect on ferrate's stability and reactivity.

Anions:

Bicarbonate and Carbonate (HCO₃⁻/CO₃²⁻): These ions can have complex and sometimes contradictory effects. Bicarbonate has been found to significantly promote the oxidation of certain compounds, such as aniline-containing sulfonamide antibiotics. nsf.govnih.gov This enhancement is attributed to a change in the complexation ratio between ferrate(VI) and the substrate and a stabilizing effect on the highly reactive Fe(V) intermediate. nsf.govnih.govcapes.gov.br Conversely, other studies have reported that carbonate and bicarbonate can act as free radical scavengers, slowing down reactions, or decrease the oxidative strength of Fe(VI) by influencing its decay rate. gnest.orgresearchgate.net In the degradation of bisphenol A, bicarbonate was found to have a negligible effect.

Phosphate (PO₄³⁻): Phosphate generally has an inhibitory effect on ferrate oxidation processes, particularly those involving intermediate Fe(V) species. montclair.eduacs.org It can form complexes with Fe(V), decreasing its reactivity by one to two orders of magnitude and favoring the Fe(V) autodecomposition pathway. acs.orgnih.gov This complexation can also inhibit the hydrolysis of Fe(III), a product of ferrate decomposition, which in turn reduces the generation of Fe(OH)₃ flocs. gnest.org However, the direct oxidation pathway by Fe(VI) and Fe(IV) species appears to be less affected by the presence of phosphate. acs.orgnih.gov

Chloride (Cl⁻): The effect of chloride is often subtle. In some cases, it slightly decreases the removal rate of pharmaceuticals, an effect attributed to changes in the ionic strength of the solution rather than direct chemical interaction. nsf.govnih.govcapes.gov.br However, in the degradation of phenol, the presence of high chloride concentrations led to the formation of chlorinated byproducts like p-chlorophenol, indicating direct participation of the ion in the reaction pathway. ecut.edu.cn Other studies have reported that sodium chloride can accelerate the decomposition of ferrate. acs.org

Sulfate (B86663) (SO₄²⁻) and Nitrate (NO₃⁻): These ions are often reported to have a negligible effect on the oxidation capability of ferrate. Some early research suggested that salts like potassium sulfate and potassium nitrate could retard the decomposition of ferrate, thereby stabilizing it. acs.org

Cations:

Calcium (Ca²⁺) and Magnesium (Mg²⁺): Divalent cations like Ca²⁺ and Mg²⁺ have been shown to suppress the degradation of pollutants by accelerating the self-decomposition of ferrate(VI). mdpi.com They can also form complexes with certain pollutants, such as oxytetracycline, hindering the oxidation reaction. gnest.org

Aluminum (Al³⁺) and Iron (Fe³⁺): The addition of Al³⁺ has been observed to increase the degradation rate of oxytetracycline. gnest.org This is potentially due to the formation of smaller Fe(III)-Al(III) oxy/hydroxide (B78521) precipitates with a higher surface area for adsorption. gnest.org The addition of Fe(III) can also enhance the oxidation of certain micropollutants by promoting the role of the highly reactive Fe(IV) intermediate species. nih.govresearchgate.net

Table 2: Influence of Coexisting Ions on Ferrate(VI) Reactions

Ion/Matrix ComponentEffect on Ferrate(VI) ReactivityObserved Phenomenon/MechanismReference
Bicarbonate (HCO₃⁻)Enhancing/InhibitoryPromotes oxidation of sulfonamides by stabilizing Fe(V); can also act as a radical scavenger. gnest.orgnsf.govresearchgate.net
Phosphate (PO₄³⁻)InhibitoryDecreases reactivity of Fe(V) species through complexation; suppresses removal of organic phosphorus. montclair.eduacs.orgnih.gov
Chloride (Cl⁻)Slightly Inhibitory / ReactiveDecreases removal rates due to ionic strength effect; can form chlorinated byproducts with phenol. ecut.edu.cnnsf.gov
Ammonium (NH₄⁺)Enhancing/InhibitoryLow concentrations (≤0.25 M) enhance degradation; high concentrations (0.5 M) have a strong scavenging effect. nsf.govnih.gov
Calcium (Ca²⁺)InhibitoryAccelerates self-decomposition of Fe(VI). gnest.org
Magnesium (Mg²⁺)InhibitoryAccelerates self-decomposition of Fe(VI). gnest.org
Aluminum (Al³⁺)EnhancingIncreases degradation rate of oxytetracycline, possibly via formation of smaller adsorbent particles. gnest.org
Iron (Fe³⁺)EnhancingEnhances oxidation of micropollutants by promoting reactive Fe(IV) species. nih.govresearchgate.net
Wastewater/Urine MatrixInhibitory (Scavenging)Collective effect of matrix components reduces oxidation rates of pharmaceuticals. nsf.gov

V. Analytical Characterization and Quantification of Ferrate Species

Spectrophotometric Methods

Spectrophotometric methods are widely used for the analysis of ferrate species due to the characteristic color of the ferrate(VI) ion. These techniques rely on the absorption or emission of light by the analyte.

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a direct colorimetric method suitable for quantifying liquid ferrate(VI) solutions brjac.com.brbrjac.com.br. The method is based on measuring the intensity of absorbed light, which is directly related to the concentration of the colored species. The ferrate(VI) ion exhibits a characteristic dark purple color, with a visible spectrum typically between 500 and 800 nm brjac.com.br. Studies have reported a valuable absorption peak at around 505 nm, with some variations depending on pH and concentration brjac.com.brmdpi.comscielo.org.mxresearchgate.net. For instance, a peak at 510 nm has been observed at pH 10, with shoulders at 275 and 320 nm brjac.com.br. The molar absorptivity of ferrate(VI) can vary, but values between 1150 and 1170 M⁻¹ cm⁻¹ have been reported for quantification at pH 9 brjac.com.br. UV-Vis spectroscopy can also be used to determine the rate constants of reactions involving ferrate(VI) brjac.com.br. The concentration of sodium ferrate (Na₂FeO₄) can be calculated based on the absorbance at 505 nm using a calibration curve unida.ac.id.

Colorimetric Assays (e.g., ABTS, NaI)

Colorimetric assays provide indirect methods for determining ferrate(VI) concentration, particularly useful for lower concentrations that might be difficult to measure directly by UV-Vis. These methods involve the reaction of ferrate(VI) with a chromogenic reagent to produce a colored product that can be measured spectrophotometrically.

One common colorimetric assay utilizes 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) researchgate.netcdnsciencepub.comresearchgate.netresearchgate.net. This method is based on the reaction of Fe(VI) with ABTS, which forms a green radical cation (ABTS•⁺) that absorbs light strongly at 415 nm researchgate.netresearchgate.netiwaponline.com. The reaction between Fe(VI) and ABTS typically has a stoichiometry of 1:1 in the presence of excess ABTS researchgate.netresearchgate.net. The reaction is very rapid, allowing for selective measurement of Fe(VI) researchgate.net. The absorbance of the ABTS•⁺ radical cation is stable in various water matrices, enabling accurate determination of spiked Fe(VI) concentrations researchgate.net. The ABTS method can detect low concentrations of ferrate, ranging from 0.03 to 35 µM researchgate.net. However, the presence of electron-rich organic compounds can interfere with this method, potentially leading to underestimated Fe(VI) levels due to the consumption of ABTS•⁺ or altering the stoichiometry of the reaction acs.org.

Another colorimetric method involves the reaction of ferrate(VI) with iodide (NaI) researchgate.netcdnsciencepub.comtandfonline.com. This reaction forms the yellowish triiodide ion (I₃⁻), which can be measured spectrophotometrically at 351 nm tandfonline.com. This method has been developed for the determination of low concentrations of Fe(VI), as low as 0.25 µM tandfonline.com. The increase in I₃⁻ concentration is linear with respect to the added Fe(VI) in buffered solutions at pH 5.5–9.3, and the linearity is generally not affected by ions present in tap water tandfonline.com.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is an analytical technique used to characterize the functional groups present in a compound. For ferrate(VI), FTIR spectroscopy can provide information about the iron-oxygen bond vibrations and the tetrahedral structure of the ferrate ion mdpi.comscirp.org. Characteristic absorption bands in the infrared region can indicate the presence of ferrate(VI) scielo.org.mxredalyc.org. Studies have reported characteristic bands for ferrates at various wavenumbers, such as 825 cm⁻¹ and 780 cm⁻¹ for Na₂FeO₄, supporting a tetrahedral structure scirp.org. Other reported characteristic absorption bands for ferrates include those at 925 and 523 cm⁻¹ with triplet splitting scielo.org.mxredalyc.org. FTIR can also be used as a quantitative method for determining iron(VI) compounds in ferrate scirp.org.

Fluorescence Spectroscopy

Fluorescence spectroscopy is another spectrophotometric method that has been mentioned in the context of ferrate(VI) analysis tandfonline.com. While specific details on the application of fluorescence spectroscopy for direct ferrate quantification are less commonly reported compared to UV-Vis or colorimetric assays, it is listed as a technique used for the analytical determination of ferrate(VI) tandfonline.com. Its application may involve indirect methods or specific reaction products that exhibit fluorescence.

Volumetric Titration Methods

Volumetric titration methods are classical analytical techniques that involve the quantitative reaction of a substance with a precisely measured volume of a solution of known concentration. These methods can be used to determine the concentration of ferrate(VI) based on its strong oxidizing properties.

Chromite and Arsenite Titrations

Volumetric methods, including chromite and arsenite titrations, are employed for the analysis of ferrate(VI) brjac.com.brbrjac.com.brtandfonline.com. The chromite method, considered one of the most reliable chemical methods, is based on the oxidation of chromium(III) (chromite) to chromate(VI) by ferrate(VI) in strongly alkaline solutions dtic.mil. However, this method may yield low values in very dilute solutions, possibly due to incomplete oxidation of chromite dtic.mil.

Iron(II) Salt Solutions

Volumetric analysis is a classical method used for the quantitative determination of ferrate(VI). One approach involves the reaction of ferrate(VI) with an iron(II) salt solution in an acidic medium. The principle relies on the redox reaction between Fe(VI) and Fe(II). The resulting oxidized chromate (B82759), if used in an indirect method, can then be titrated with an iron(II) salt solution using a suitable indicator such as sodium diphenylamine (B1679370) sulfonate. brjac.com.brresearchgate.netchemrj.org However, the rapid degradation of ferrate(VI) in aqueous solution can pose a challenge for this method, necessitating the use of buffer solutions, such as a phosphate (B84403) buffer at pH 8, to maintain stability during analysis. brjac.com.br

Electrochemical Techniques

Electrochemical methods offer sensitive and versatile approaches for studying the redox behavior and quantifying ferrate species. These techniques are particularly valuable for analyzing electrochemically synthesized ferrates and investigating their reaction mechanisms. researchgate.netnih.govscielo.org.mxredalyc.org

Cyclic Voltammetry

Cyclic voltammetry (CV) is a widely used electroanalytical technique for investigating the redox properties of electrochemically active compounds like ferrate. nih.govscielo.org.mxredalyc.orgmdpi.com It involves sweeping the electrode potential linearly between two limits while measuring the resulting current. The obtained voltammogram provides information about the oxidation and reduction potentials of the species present, as well as the kinetics of the electron transfer processes.

CV has been successfully employed to characterize the electrogeneration of ferrate ions. Studies have shown distinct oxidation and reduction peaks corresponding to the different redox states of iron, including Fe(II)/Fe(III) and the oxidation of Fe(III) to Fe(VI). scielo.org.mxmdpi.com For instance, in one study using a boron-doped diamond (BDD) anode, oxidation peaks from Fe(II) to Fe(III) were observed at 0.54 V vs. Ag/AgCl, the overoxidation of Fe(III) to Fe(VI) was found at 0.90 V vs. Ag/AgCl, and reduction to Fe(II) was identified at 0.25 V vs. Ag/AgCl. mdpi.com The intensity of these peaks can be correlated with the concentration of the respective iron species, allowing for qualitative and semi-quantitative analysis. scielo.org.mxmdpi.com CV can also reveal the influence of experimental parameters such as electrolyte composition and current density on ferrate synthesis and stability. scielo.org.mxredalyc.org

Potentiometric Titration

Potentiometric titration is another electrochemical method used for the quantitative determination of ferrate(VI), particularly in strong alkaline solutions. researchgate.netnih.govresearchgate.netlvb.ltresearchgate.nettandfonline.com This technique involves monitoring the potential difference between an indicator electrode (such as a platinum wire) and a reference electrode (like Ag/AgCl) as a titrant is added to the ferrate solution. The endpoint of the titration is indicated by a significant change in potential.

A potentiometric titration method using chromium(III) hydroxide (B78521) solution as the titrant has been developed for the quantitative determination of ferrate(VI) in the submillimolar to millimolar concentration range in strong alkaline solutions. researchgate.netresearchgate.netlvb.ltresearchgate.nettandfonline.com This method is considered relatively simple and faster than some colorimetric techniques, and it can eliminate human error associated with visual endpoint detection, potentially increasing accuracy. researchgate.netlvb.lttandfonline.com Potentiometric titration has been applied to study the decay of synthesized ferrate(VI) in alkaline solutions. researchgate.netlvb.lt

Galvanostatic and Chronopotentiometry

Galvanostatic and chronopotentiometry are electrochemical techniques that involve applying a constant current and measuring the resulting potential change over time (chronopotentiometry) or applying a constant potential and measuring the current change over time (chronoamperometry). While less frequently cited for direct ferrate quantification compared to CV or potentiometric titration, these techniques can provide insights into the electrochemical behavior and reaction kinetics of ferrate species, particularly in the context of electrochemical synthesis or their use in batteries. researchgate.net For instance, galvanostatic charge-discharge tests are used to evaluate the performance of ferrate materials as battery cathodes, providing data on discharge capacity and voltage plateaus. researchgate.net

Structural and Morphological Characterization (of ferrate and its transformation products)

Understanding the solid-state structure and morphology of ferrate compounds and the products formed upon their decomposition or reaction is essential for comprehending their properties and behavior. Various techniques are employed for this characterization. brjac.com.brscirp.orgnih.govcore.ac.uknsf.govacs.org

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the crystal structure, phase composition, and crystallite size of solid materials. brjac.com.brchemrj.orgscirp.orgacs.orgwikipedia.orgunida.ac.idacs.orgnaturalspublishing.comscirp.orgresearchgate.net For ferrate compounds, XRD is routinely used to confirm the formation of the desired ferrate phase and to identify any impurities or transformation products. brjac.com.brchemrj.orgscirp.orgnaturalspublishing.comscirp.org

XRD patterns of ferrate salts, such as sodium ferrate (Na₂FeO₄), potassium ferrate (K₂FeO₄), and barium ferrate (BaFeO₄), exhibit characteristic diffraction peaks that correspond to their specific crystal structures. chemrj.orgscirp.orgwikipedia.orgunida.ac.idscirp.org For example, Na₂FeO₄ shows a spectrum with similarities to isomorphous compounds like K₂FeO₄ and BaFeO₄, with splitting of lines corresponding to specific crystallographic planes. scirp.orgscirp.org BaFeO₄ is known to have an orthorhombic crystal structure and is isostructural with BaSO₄, containing the tetrahedral [FeO₄]²⁻ anion. wikipedia.orgroyalsocietypublishing.org

XRD is also invaluable for studying the transformation products of ferrate. As ferrate is a strong oxidant and relatively unstable in aqueous solutions, it readily decomposes or reacts to form iron(III) oxyhydroxides or oxides. brjac.com.brscirp.orgnih.govcore.ac.uknsf.gov XRD can identify the crystalline phases of these transformation products, such as Fe₂O₃. nih.gov In situ XRD studies have shown that some ferrate compounds, like potassium ferrate, undergo complex phase transitions from a crystalline to an amorphous state during processes like electrochemical discharge, with the disappearance of characteristic diffraction peaks. researchgate.net The reappearance of these peaks upon recharge can indicate the reversibility of the process. researchgate.net The crystallinity and morphology of the resulting iron particles can differ depending on the reaction conditions, such as the presence of activating agents like sulfite, which can lead to less-crystalline morphology compared to particles from ferrate self-decay. nsf.gov

Compound Names and PubChem CIDs

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is utilized to examine the morphology of synthesized ferrate crystals and particles. SEM images provide visual information about the size, shape, and surface characteristics of the solid ferrate product sid.irjchr.org. For instance, SEM has been used to visualize the morphology of synthesized potassium and sodium ferrate crystals jchr.org. It is also employed to examine the surface of electrodes before and after the electrochemical synthesis of ferrate, helping to understand surface changes and potential passivation effects researchgate.netelectrochemsci.org.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique used to study the thermal decomposition of ferrate compounds. By measuring the mass change of a sample as a function of temperature, TGA can identify different stages of decomposition and the associated weight losses, which correspond to the evolution of volatile products like water and oxygen scirp.orgscispace.com. For example, TGA curves of synthesized ferrates typically show two main decomposition stages up to 500°C. The first stage, usually above 100°C, is attributed to the loss of adsorbed water, while the second stage, often observed between 210°C and 310°C, corresponds to the release of oxygen scirp.org. These decomposition stages are often accompanied by endothermic heat effects, as measured by techniques like Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) in conjunction with TGA scirp.orgresearchgate.net.

Advanced Spectroscopic Techniques for Species Identification

Advanced spectroscopic techniques are crucial for the identification and characterization of different ferrate species and their transformation products. These methods provide detailed information about the electronic structure, oxidation states, and local environment of the iron atom within the this compound.

In-Field Mössbauer Spectroscopy

Mössbauer spectroscopy, particularly ⁵⁷Fe Mössbauer spectroscopy, is a powerful tool for distinguishing between different oxidation states of iron and gaining information about the geometry and structure of iron-containing compounds, including high-valent iron complexes like ferrates researchgate.netnih.govmdpi.com. It is highly sensitive to small changes in the chemical environment of the iron nucleus wikipedia.org. Mössbauer spectroscopy can easily differentiate between iron(VI) in ferrate and iron(III), which is a common degradation product researchgate.netmdpi.com. The technique is used to monitor the aging of crystalline ferrate(VI) by observing the appearance of isomer shifts corresponding to lower oxidation states, such as iron(V), iron(IV), and iron(III), which may form during decomposition mdpi.com. Studies have successfully determined the Mössbauer–Lamb factors for ferrate(VI) and common iron(III) degradation products, allowing for quantitative analysis of the ratio of ferrate(VI) to its degradation products in a sample mdpi.com. The Mössbauer spectrum of potassium ferrate(VI) exhibits a quadrupole splitting, typically around 0.12 mm/s, which is attributed to the lattice contribution from its orthorhombic structure mdpi.com.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of elements in a sample surfacesciencewestern.com. XPS can be used to characterize the oxidation state of iron in ferrate compounds and their transformation products dntb.gov.uaresearchgate.net. For iron compounds, the Fe 2p XPS spectra are particularly informative, exhibiting characteristic multiplet splitting and satellite features that vary depending on the oxidation state and spin state of the iron ion surfacesciencewestern.comthermofisher.com. While XPS is commonly used to distinguish between Fe²⁺ and Fe³⁺ in iron oxides, its application to higher oxidation states like Fe(VI) in ferrates is also relevant for characterizing the iron species present, especially in solid samples or surface layers surfacesciencewestern.comresearchgate.netresearchgate.net. XPS analysis of particles resulting from ferrate treatment has shown the presence of Fe₂O₃ core.ac.uk.

Methodological Advancements and Interferences in Analytical Determination

The analytical determination of ferrate(VI) can be challenging due to its inherent instability and potential interferences from other substances in the sample matrix researchgate.netacs.org. Various analytical techniques have been developed and refined for quantifying ferrate(VI) in solid and solution samples, including volumetric, electrochemical, and spectrophotometric methods tandfonline.comnih.gov.

Spectrophotometric methods, particularly UV-Visible spectroscopy, are widely used for ferrate(VI) quantification due to its characteristic purple-violet color with maximum absorbance typically around 505 nm sid.irelectrochemsci.orgresearchgate.netresearchgate.net. The Beer-Lambert law can be applied to determine ferrate(VI) concentration based on its absorbance at this wavelength, using a known molar absorbance coefficient researchgate.net.

However, interferences can affect the accuracy of ferrate(VI) determination. For example, in spectrophotometric methods using chromogenic reagents like 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS), the presence of electron-rich organic compounds can significantly impact ferrate(VI) detection, leading to underestimated levels acs.org. These organic compounds can consume the radical cation formed by the reaction of ferrate(VI) with ABTS or promote the formation of intermediate iron species (Fe(V), Fe(IV)) that also react with the reagent, altering the stoichiometry acs.org.

Methodological advancements aim to improve the accuracy, sensitivity, and robustness of ferrate analysis. This includes the development of new chromogenic methods, such as those using Mn(II) as an activator and 3,3′,5,5′-tetramethylbenzidine (TMB) as a chromogenic agent, which have shown improved resistance to reductive interference and particle interference compared to the ABTS method acs.org. Electrochemical methods, like potentiometric titration, have also been developed for quantitative determination of ferrate(VI) in specific concentration ranges and matrices, offering advantages in terms of simplicity and speed researchgate.net.

Interference from other iron species, particularly ferric ions (Fe³⁺), can also be a concern in some analytical methods, especially those involving the reduction of iron species nih.gov. While this interference is more commonly discussed in the context of ferrous iron determination, the presence of iron(III) as a ferrate degradation product highlights the importance of using analytical methods that can selectively quantify ferrate species or account for the presence of other iron oxidation states mdpi.comskyhavensystems.com.

Table 1: Analytical Techniques for Ferrate Characterization

TechniqueApplicationKey Information Provided
Scanning Electron Microscopy (SEM)Examination of solid ferrate morphology and particle characteristicsSize, shape, surface features
Thermogravimetric Analysis (TGA)Study of thermal decomposition of ferrate compoundsDecomposition temperatures, mass loss (water, oxygen)
Mössbauer Spectroscopy (⁵⁷Fe)Identification of iron oxidation states and local environment in solid samplesOxidation state, spin state, magnetic properties, lattice effects
X-ray Photoelectron Spectroscopy (XPS)Surface elemental composition and chemical states of ironOxidation state, bonding environment, presence of degradation products
UV-Visible SpectroscopyQuantification of ferrate(VI) in solutionConcentration (based on absorbance at ~505 nm)

Table 2: Mössbauer Parameters for Potassium Ferrate(VI)

ParameterValue (at 90 K)NotesSource
Isomer Shift (δ)-0.83(1) mm/sRelative to α-Fe mdpi.com
Quadrupole Splitting (Δ)0.12(1) mm/sAttributed to lattice contribution mdpi.com

Note: Mössbauer parameters can vary slightly depending on temperature and the specific ferrate compound.

Vi. Advanced Applications and Mechanistic Insights in Chemical Processes

Ferrate in Advanced Oxidation Processes (AOPs)

Ferrate(VI) is recognized as a powerful oxidant with a high redox potential, particularly under acidic conditions (up to 2.20 V). mdpi.comtaylorandfrancis.comeeer.org This high potential allows it to effectively oxidize various contaminants. mdpi.comresearchgate.net While ferrate(VI) itself is a strong oxidant, its integration into AOPs often leverages synergistic effects with other processes or activators, leading to enhanced pollutant removal efficiencies. mdpi.commdpi.comresearchgate.net The reduction products of ferrate(VI), such as Fe(V), Fe(IV), Fe(III), and Fe(II), can also play crucial roles, either as oxidants or as catalysts for radical generation in these combined systems. mdpi.comthewaterentrepreneur.org

Ferrate-Photocatalytic Synergistic Systems (e.g., UV/TiO₂)

The combination of ferrate(VI) with photocatalytic processes, such as UV/TiO₂, has demonstrated synergistic effects in pollutant degradation. scispace.comresearchgate.net In these systems, TiO₂ acts as a photocatalyst, generating electron-hole pairs upon UV irradiation. researchgate.net

Electron Scavenging and Intermediate Formation

Ferrate(VI) plays a key role in UV/TiO₂ systems by acting as an electron scavenger. scispace.comresearchgate.netpolyu.edu.hk Conduction band electrons (e⁻cb) generated by the irradiated TiO₂ can be captured by Fe(VI), which effectively reduces the recombination of electron-hole pairs. scispace.comresearchgate.net This scavenging enhances the availability of valence band holes (h⁺vb) and other reactive species for oxidation. researchgate.net The reduction of Fe(VI) by these electrons leads to the formation of higher-valent iron intermediates, specifically Fe(V) and Fe(IV). mdpi.comscispace.comresearchgate.netresearchgate.net These intermediates are potent oxidants themselves and can significantly contribute to the degradation of organic pollutants. mdpi.comscispace.com Studies have indicated that Fe(V) and Fe(IV) produced in these systems can dominate the oxidation of organic pollutants. mdpi.com

Research findings highlight the enhanced degradation rates observed in Fe(VI)-TiO₂-UV systems compared to using UV/TiO₂ or ferrate(VI) alone. For instance, the degradation rate of dimethyl phthalate (B1215562) (DMP) was substantially increased in the presence of ferrate in a Fe(VI)-TiO₂-UV system due to electron scavenging by ferrate. polyu.edu.hk

Ferrate-Fenton-like Reactions

Ferrate(VI) can be integrated into Fenton-like processes, which typically involve the activation of hydrogen peroxide (H₂O₂) by iron species to generate reactive oxygen species, such as hydroxyl radicals (•OH). mdpi.comgoogle.com While traditional Fenton reactions often require acidic conditions and face challenges like iron sludge generation, ferrate-based Fenton-like systems can offer advantages, including lower pH dependence. mdpi.com

In these systems, the reduction products of ferrate(VI), particularly Fe(III) and Fe(II), can act as catalysts for the Fenton-like reaction with H₂O₂. mdpi.comgoogle.com The sequential addition of ferrate followed by hydrogen peroxide has been explored, where the Fe(III) generated from ferrate oxidation initiates the Fenton-like process. google.com This combination can lead to the production of highly oxidizing hydroxyl radicals, contributing to pollutant degradation. google.com Studies have shown that ferrate-based Fenton-like processes can be effective in removing various contaminants. nih.govscispace.comnih.gov

Ferrate-Ozonation Synergism

Combining ferrate(VI) with ozonation can result in a synergistic oxidation effect. mdpi.comrsc.org Both ferrate and ozone are powerful oxidants, and their combined application can achieve higher removal efficiencies for contaminants compared to their individual use. mdpi.comrsc.org

The synergistic effect in ferrate(VI)-ozone systems is attributed to multiple factors. The reduction products of ferrate(VI), such as Fe(III) and Fe(II), and potentially iron oxides/oxyhydroxides, can catalytically enhance the decomposition of ozone, leading to the generation of more reactive species, including hydroxyl radicals. mdpi.commdpi.comrsc.orgrsc.org Additionally, interactions between the two oxidants, such as the oxidation of lower-valent iron compounds by ozone and generated radicals, further contribute to the enhanced oxidation efficiency. rsc.orgrsc.org Research on the degradation of tetrabromobisphenol-A (TBBPA) using a ferrate(VI)-ozone combination process demonstrated a synergistic effect, achieving high degradation and debromination rates. rsc.orgrsc.org

Ferrate-Persulfate Activation (PMS, PDS)

Ferrate(VI) can also activate persulfate (PS) species, including peroxymonosulfate (B1194676) (PMS, HSO₅⁻) and peroxydisulfate (B1198043) (PDS, S₂O₈²⁻), to generate highly reactive sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH). mdpi.comresearchgate.netresearchgate.netcsic.es Persulfate-based AOPs are increasingly studied due to the stability and high redox potential of sulfate radicals. mdpi.commdpi.com

Radical Generation Mechanisms (SO₄•⁻, •OH)

The activation of persulfate by ferrate(VI) involves complex mechanisms, often mediated by the reduction products of Fe(VI). mdpi.comresearchgate.netresearchgate.net While Fe(VI) itself is a strong oxidant, its interaction with persulfate can lead to the formation of catalytic iron species, such as Fe(II) and Fe(III), which are known activators of PMS and PDS. mdpi.comresearchgate.netresearchgate.net

Fe(II) is a common activator for persulfates, reacting with PMS or PDS to produce sulfate radicals. mdpi.commdpi.com In ferrate-persulfate systems, Fe(II) generated from the reduction of Fe(VI) can participate in this activation process. mdpi.comresearchgate.net The catalytic effect of Fe(III) and Fe(II) on radical formation in Fe(VI)-persulfate systems has been supported by quenching experiments, indicating the significant role of SO₄•⁻ and •OH. mdpi.com

Proposed mechanisms involve redox cycling between different iron species. For instance, Fe(II) reacts with PMS to produce SO₄•⁻ and Fe(III). Subsequently, Fe(III) can potentially be reduced back to Fe(II), continuing the catalytic cycle. researchgate.net While sulfate radicals are often the dominant species, hydroxyl radicals can also be generated in these systems, depending on the specific conditions and the presence of water or hydroxide (B78521) ions. mdpi.comresearchgate.net

Research has shown that the combination of ferrate(VI) and persulfate can lead to efficient degradation of various organic pollutants, with studies highlighting the involvement of both sulfate and hydroxyl radicals in the oxidation process. mdpi.comresearchgate.netresearchgate.net

Here is a summary of pollutant removal efficiencies in some ferrate-based AOP systems based on the search results:

SystemPollutantConditionsRemoval EfficiencySource
Ferrate(VI) + OzoneTetrabromobisphenol-A1.84 µM TBBPA, 0.51 µM Fe(VI), 10.42 µM O₃Complete degradation within 10 min rsc.org
Ferrate(VI) + OzoneDOC, UV₂₅₄, Protein, PolysaccharidesCombined application70.5% (DOC), 80.5% (UV₂₅₄), 25.6% (Protein), 65.5% (Polysaccharides) mdpi.com
Ferrate(VI) + Persulfate (PMS)Sulfamethoxazole (B1682508) (SMX)Fe(VI)-mediated PMS activationEffective removal demonstrated researchgate.net
Ferrate(VI) + Persulfate (PDS)Ciprofloxacin (CIP)pH 4Significant removal demonstrated mdpi.com
Ferrate(VI) + UV/TiO₂Dimethyl Phthalate (DMP)Fe(VI)-TiO₂-UV systemSubstantially increased degradation polyu.edu.hk
Ferrate(VI)SARS-CoV-2 RNAHospital wastewaterUp to 99% efficiency nih.govnih.gov
Ferrate(VI)Oils and GreasesProduced water, 2000 mg/L Na₂[FeO₄], pH 3, 28°C94% efficiency scispace.com

Ferrate-Peroxyacid Systems

The combination of ferrate(VI) with peroxyacids (POAs), such as peracetic acid (PAA), has emerged as a promising approach for enhanced micropollutant degradation. Studies have shown that the simultaneous application of ferrate(VI) and PAA leads to significantly faster degradation of micropollutants compared to using either oxidant alone. acs.org Investigations using probe compounds like benzoic acid and methyl phenyl sulfoxide (B87167) suggest that Fe(IV) and Fe(V) are the primary reactive species in these systems, while organic radicals, such as CH₃C(O)O• and CH₃C(O)OO•, contribute negligibly. acs.org

Interestingly, research indicates that PAA does not act as an activator for ferrate(VI) in the conventional sense, as the reaction rate constant between ferrate(VI) and PAA is relatively low. acs.org Instead, PAA appears to enhance the oxidation capacity of the Fe(IV)/Fe(V) species, enabling their reactions with contaminants to outcompete their self-decay. acs.org This promotion of electron transfer efficiency between high-valent iron species and organic contaminants highlights a key benefit of co-applying ferrate(VI) and PAA, particularly for alkaline wastewater treatment. acs.org

Fe(II)-peroxyacid systems have also been explored, demonstrating rapid and selective generation of Fe(IV). nih.gov POAs react significantly faster with Fe(II) compared to hydrogen peroxide, with high selectivity for Fe(IV) production and less cogeneration of radicals. nih.gov This high reactivity is attributed to lower energy barriers for O-O bond cleavage and a thermodynamically favorable bidentate binding pathway of POA with iron. nih.gov

Role of Fe(III)/Fe(II) Byproducts as Catalysts in AOPs

The reduction of ferrate(VI) in aqueous solutions yields iron species, primarily Fe(III) and Fe(II), which can play significant catalytic roles in Advanced Oxidation Processes (AOPs). These byproducts, including Fe(III) and Fe(II) ions, as well as solid phases like FeOOH, Fe₂O₃, and Fe₃O₄, have been identified as effective activators for precursor oxidants in AOPs. mdpi.com They can also serve as feedstock for the generation of higher-valent iron species like Fe(IV). mdpi.com

In ferrate-based AOPs, the catalytic effect of Fe(III) and Fe(II) can contribute to the formation of reactive species, such as sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH), particularly in the presence of persulfate. mdpi.com Quenching experiments have revealed the dominant role of these radicals in the removal of organic pollutants in Fe(VI)-persulfate systems. mdpi.com

Mechanistic Aspects of Coagulation and Flocculation by Ferrate Reduction Products

Beyond its oxidative capabilities, a crucial aspect of ferrate's application in water treatment is the coagulation and flocculation facilitated by its reduction products, primarily iron(III) hydroxide (Fe(OH)₃) and other iron(III) species. frontiersin.orgmdpi.comresearchgate.net As ferrate(VI) is reduced, it forms Fe(III) in situ, which then hydrolyzes to form iron (hydr)oxide solids, particularly at neutral to alkaline pH conditions. researchgate.net This in-situ generation of coagulant is a key advantage, combining oxidation and coagulation within a single dosing step. researchgate.net

The iron(III) reduction products act as effective coagulants, destabilizing colloidal particles and facilitating their aggregation. mdpi.comresearchgate.net This process is particularly effective in removing suspended solids, turbidity, and various dissolved contaminants, including metals, non-metals, radionuclides, and humic acids. frontiersin.orgdeswater.comresearchgate.net Compared to conventional coagulants like ferric chloride, ferrate(VI) can achieve similar or better treatment performance at significantly lower iron doses, leading to reduced sludge production. researchgate.netresearchgate.net

The mechanism involves both charge neutralization of negatively charged colloidal particles by positively charged iron hydrolysis species and sweep flocculation, where particles become enmeshed within the forming iron hydroxide precipitates. researchgate.netdeswater.comrsc.org The characteristics of the resulting iron particles, such as their size distribution and crystalline structure, are influenced by factors like pH and the presence of activating agents. researchgate.netnsf.govmdpi.com

Floc Formation and Particle Adsorption Mechanisms

Floc formation by ferrate reduction products is a critical step in the removal of suspended and colloidal matter. The in-situ generation of Fe(III) species upon ferrate reduction leads to the formation of iron (hydr)oxide flocs. researchgate.netmdpi.com These flocs can effectively enmesh turbidity and suspended particles, enhancing sedimentation. deswater.com

The mechanisms involved include charge neutralization, where positively charged iron hydrolysis products interact with negatively charged colloidal particles, reducing their electrostatic repulsion and promoting aggregation. researchgate.netrsc.org Additionally, sweep flocculation occurs as the iron (hydr)oxide precipitates form, trapping particles within the growing floc structure. researchgate.net

The resultant iron (hydr)oxide particles, often amorphous iron(III) oxide/oxyhydroxide nanoparticles, possess a high surface area, which enhances their adsorption capabilities for various pollutants, including heavy metals and organic compounds. researchgate.netmdpi.com The association of contaminants with these iron particles facilitates their removal during subsequent solid-liquid separation processes. researchgate.net The size distribution of the resultant iron particles is influenced by the ferrate dose, with higher doses promoting the aggregation of finer particles into larger, more settleable flocs. researchgate.net

Enhanced Turbidity Reduction Mechanisms

Ferrate(VI) is highly effective at reducing water turbidity. deswater.comrsc.org This enhanced turbidity reduction is primarily attributed to the efficient coagulation and flocculation processes driven by the in-situ generated iron(III) reduction products. mdpi.comdeswater.com

The mechanisms contributing to enhanced turbidity removal include the rapid destabilization of colloidal particles by the positively charged iron hydrolysis species formed from ferrate reduction. mdpi.comrsc.org This leads to faster aggregation of particles compared to conventional coagulants. rsc.org The subsequent formation of large, dense flocs through sweep flocculation effectively enmeshes suspended particles responsible for turbidity, promoting their removal via sedimentation or filtration. deswater.com Studies have shown that ferrate(VI) can achieve high turbidity removal percentages, often superior to those obtained with ferric chloride. deswater.com

Metal Entrenchment in Magnetic Oxides via Ferrate

Ferrate(VI) treatment can lead to the removal of metals and metalloids through their incorporation or "entrenchment" within magnetic iron oxide nanoparticles formed as reduction products. frontiersin.orgnsf.gov This mechanism contributes to the efficient removal of contaminants like arsenic and heavy metals from water. frontiersin.orgugm.ac.id

The process involves the in-situ formation of magnetic iron(III) oxide nanoparticles, such as maghemite (γ-Fe₂O₃), during the reduction of ferrate(VI). nsf.gov Contaminant ions can be structurally incorporated into the matrix of these forming magnetic oxides. frontiersin.org This entrenchment mechanism can enhance the removal efficiency of metals compared to simple adsorption onto pre-formed iron oxides. frontiersin.org The resulting particles may exhibit a core-shell architecture, with a magnetic core and a paramagnetic shell. nsf.gov The characteristics of these particles, including their magnetic properties, can be influenced by the reaction conditions, potentially impacting downstream separation processes. nsf.gov

Catalytic Roles of Ferrate and its Derivatives

Ferrate(VI) and its derivatives exhibit catalytic properties in various chemical transformations, particularly in oxidation reactions. While ferrate(VI) itself is a powerful oxidant, its reduced forms, Fe(V), Fe(IV), Fe(III), and Fe(II), can also participate in catalytic cycles, enhancing the degradation of pollutants. mdpi.com

High-valent iron species, Fe(V) and Fe(IV), generated from the reduction of Fe(VI) or through activation of Fe(VI) by reducing agents, are highly reactive intermediates capable of oxidizing a wide range of organic and inorganic contaminants. mdpi.comnih.gov These species are considered key players in the enhanced oxidation observed in some ferrate-based AOPs. mdpi.comnih.gov

Furthermore, the lower-valent iron species, Fe(III) and Fe(II), formed as final reduction products of ferrate, can act as catalysts in Fenton-like reactions, activating oxidants like hydrogen peroxide or persulfate to generate reactive radicals. mdpi.com This catalytic cycling of iron between different oxidation states contributes to the sustained oxidative capacity of ferrate treatment systems. mdpi.comrsc.org

Beyond water treatment, iron complexes, including those with macrocyclic ligands, have been investigated for their catalytic activity in reactions such as the reduction of dioxygen. researchgate.net While not directly involving the ferrate ion itself, this highlights the broader catalytic potential of iron species in various chemical processes. Magnetic iron oxide nanoparticles, which can be formed as ferrate reduction products, also serve as heterogeneous catalysts in organic synthesis. chemmethod.com

Electrochemical Applications Beyond Synthesis

Beyond its synthesis, the this compound exhibits significant utility in various electrochemical applications, particularly in environmental remediation. Electrochemical methods are widely used for treating textile effluents, and ferrate oxidation is considered an environmentally friendly technique for pollution control and dye degradation due to its high oxidizing power, which surpasses that of common oxidants like permanganate (B83412), ozone, and hypochlorite (B82951). scielo.org.mx During the oxidation of dyes, ferrate is reduced to iron(III), which possesses coagulating properties due to the formation of ferric hydroxide (Fe(OH)₃), aiding in the aggregation and settling of pollutants. scielo.org.mxscirp.org This dual function of oxidation and coagulation is beneficial for water treatment processes, enabling the removal of organic pollutants, minerals, heavy metals, radioactive isotopes, and industrial effluents without producing unwanted byproducts. scielo.org.mxscirp.org

Electrochemical synthesis of ferrate(VI) typically involves using a sacrificial iron anode in an electrolysis cell containing a strongly alkaline solution, such as NaOH or KOH, with a direct current applied to oxidize Fe(0) to Fe(VI). scielo.org.mx Parameters such as applied current density, electrode material, active area, temperature, reactor design, iron concentration, and electrolyte composition strongly influence the electrochemical synthesis of ferrate ions. scielo.org.mx

This compound is a strong oxidant across the entire pH range, with redox potentials of 2.20 V in acidic media and 0.72 V in basic media. scielo.org.mx The pH significantly affects the decolorization of dyes by ferrate due to its impact on redox potential and stability. scielo.org.mx While ferrate is a more potent oxidant at pH < 6, it is also highly unstable under acidic conditions. scielo.org.mx Conversely, it becomes more chemically stable but exhibits weaker oxidizing ability at pH > 9. scielo.org.mx

Electrochemical oxidation by ferrate(VI) using cost-effective electrodes like commercial steel wool has been explored for the decolorization of azo and anthraquinone (B42736) dyes. scielo.org.bo This method, under low voltages and NaOH concentrations, has shown efficiency in removing color. scielo.org.bo The predominant mechanism for decolorization in these cases is oxidation. scielo.org.bo

Simultaneous electrochemical oxidation and in situ generation of ferrate ions have been investigated for the treatment of recalcitrant pollutants like atrazine (B1667683). sci-hub.se This novel process involves an electrochemical cell that provides both electro-oxidation and the synthesis of highly oxidative ferrate species for further oxidation effects. sci-hub.se Studies have shown that the degradation of atrazine is enhanced when operating under simultaneous electro-oxidation and ferrate oxidation compared to electro-oxidation alone. sci-hub.se The electrochemical generation of ferrate from low concentration iron in circumneutral conditions has been studied, indicating that ferrate synthesis can be affected by the initial iron concentration. sci-hub.se

Electrochemical ferrate(VI) synthesis can generate a pure product compared to other methods. brjac.com.br Anodic polarization of an iron electrode in molten hydroxide is considered more favorable than conventional electrolysis in aqueous media because ferrate(VI) is decomposed by water, and passivation is significantly reduced in a molten environment. brjac.com.br However, challenges in electrochemical ferrate(VI) synthesis include potential electrode passivation, competitive oxygen evolution, demanding electrolyte and alkaline requirements, and significant energy usage. nih.gov

Data Table: Influence of Support on Ferrate(VI) Activation with Nanoconfined Cu-Mg Sites for 2,4-DBP Degradation acs.org

Catalyst SupportFe(VI) Alone (k, min⁻¹)Catalyst Alone (% Removal)Catalyst + Fe(VI) (Relative Reactivity)
g-C₃N₄< 0.014< 8Substantially higher
SiO₂< 0.014< 8Lower
Montmorillonite k10< 0.014< 8Lower

Note: Data for relative reactivity is qualitative based on the provided text.

Vii. Stability and Decomposition Kinetics of Ferrate Species

Factors Influencing Ferrate Ion Stability

Several factors significantly impact the stability of the this compound in solution. These include pH, temperature, initial ferrate concentration, and the presence of other ions and compounds in the solution matrix. brjac.com.brredalyc.orgbrjac.com.brelectrochemsci.org

pH Effects

Solution pH is a primary factor governing ferrate(VI) stability. Ferrate(VI) is significantly more stable under alkaline conditions compared to neutral or acidic environments. mdpi.comscientific.netwikipedia.orgeeer.org In acidic solutions, ferrate(VI) rapidly decomposes. mdpi.comresearchgate.netmdpi.comkspse.org As pH decreases, the rate of ferrate decomposition increases significantly. brjac.com.brresearchgate.net For instance, at approximately pH 5, a 1 mM ferrate solution was reported to decompose completely within 7 minutes, while at pH 10, the concentration remained nearly constant. researchgate.netresearchgate.net At pH values between 9 and 10, FeO₄²⁻ is highly stable. mdpi.comscientific.net

The speciation of ferrate(VI) in water is pH-dependent, existing in forms including H₃FeO₄⁺, H₂FeO₄, HFeO₄⁻, and FeO₄²⁻. mdpi.comeeer.org Under acidic conditions, H₃FeO₄⁺ and H₂FeO₄ are the predominant species, while HFeO₄⁻ and FeO₄²⁻ are the main forms in neutral and alkaline conditions, respectively. mdpi.comeeer.org The protonated forms, H₂FeO₄ and HFeO₄⁻, are less stable and more reactive than the unprotonated FeO₄²⁻ ion. researchgate.netnih.gov

While higher pH generally favors ferrate stability, the optimal pH for the oxidation of pollutants by ferrate(VI) can vary depending on the target compound. redalyc.orgmdpi.comscientific.net

Temperature Dependence

Temperature plays a crucial role in the decomposition rate of ferrate(VI). Higher temperatures lead to faster decomposition of ferrate(VI). mdpi.comkspse.orgscientific.netmdpi.com Ferrate salts are particularly unstable when stored at elevated temperatures. researchgate.net Studies have shown that the stability of ferrate(VI) solutions is higher at lower temperatures. researchgate.net For example, a 0.01 M ferrate(VI) solution remained nearly unaffected for 2 hours at 0.5 °C, whereas a 10% reduction was observed at 25 °C. brjac.com.br At a constant temperature of 50 °C, the decomposition was significantly higher compared to 4 °C. researchgate.net The decomposition ratio of ferrate(VI) was found to be much lower at 20 °C and 30 °C compared to 50 °C over a 1-hour period. researchgate.net

Solid ferrate(VI) salts are generally more stable than their dissolved counterparts. brjac.com.br However, even solid ferrates can decompose at elevated temperatures, typically above 200 °C. researchgate.net

Concentration Effects

The initial concentration of ferrate(VI) can also influence its stability. Some studies suggest that higher initial ferrate concentrations may lead to poorer stability. electrochemsci.orgscientific.net Conversely, other research indicates that increasing ferrate(VI) ion concentration can lead to higher stability. electrochemsci.orgresearchgate.net This apparent discrepancy might be related to the specific conditions and the presence of other factors. Highly concentrated solutions of ferrate(VI) have been reported to be unstable compared to their serial dilutions. brjac.com.br

Influence of Coexisting Ions and Solution Matrix

Conversely, the addition of certain inorganic salts, including sodium silicate, sodium molybdate, and sodium phosphate (B84403), can worsen the stability of potassium ferrate. scientific.net The presence of cobalt compounds, particularly Co(II), has been shown to increase the decomposition rate of alkaline sodium ferrate solutions. uran.ua

Natural organic matter (NOM) can also impact ferrate(VI) decomposition kinetics. montclair.edu Some studies suggest that NOM can stabilize ferrate(VI) by inhibiting the catalytic effects of its reduction products. montclair.edu

Mechanisms of Ferrate Decomposition

The decomposition of ferrate(VI) in aqueous solutions is a complex process that can occur through various pathways, primarily involving spontaneous hydrolytic decomposition. brjac.com.brnih.govscientific.netgoogle.com

Spontaneous Hydrolytic Decomposition Pathways

Spontaneous hydrolytic decomposition is a major pathway for ferrate(VI) decay in water, particularly at neutral and acidic pH. brjac.com.brnih.govgoogle.comumsystem.edu This process leads to the reduction of ferrate(VI) to lower oxidation states of iron, ultimately forming stable iron(III) species, such as Fe(OH)₃, and releasing oxygen gas. mdpi.comgoogle.comumsystem.edu

The decomposition is often described as a multi-step process involving intermediate iron species with oxidation states +5 and +4. wikipedia.org These intermediate species, ferrate(V) and ferrate(IV), are often more reactive than ferrate(VI). wikipedia.org

The kinetics of ferrate(VI) self-decay can follow different reaction orders depending on the conditions, including mixed first- and second-order kinetics or purely second-order kinetics with respect to the ferrate(VI) concentration. montclair.edu The decomposition products, particularly iron(III) precipitates, can catalyze further ferrate(VI) decomposition, leading to heterogeneous reaction pathways. montclair.edu

The spontaneous decomposition of ferrate(VI) in aqueous solutions has been reported to increase significantly with decreasing solution pH. brjac.com.brresearchgate.net

Table 1: Factors Influencing this compound Stability

FactorEffect on Stability (General Trend)Notes
pHIncreases with increasing pHHighly unstable in acidic conditions; most stable at pH 9-10. mdpi.comscientific.net
TemperatureDecreases with increasing temperatureMore stable at lower temperatures. brjac.com.brmdpi.comresearchgate.net
Initial ConcentrationVariable/ComplexSome studies suggest lower stability at higher concentrations. brjac.com.brscientific.net
Coexisting IonsVariableCan either stabilize (e.g., phosphate, high KOH) or destabilize. brjac.com.brscientific.neturan.ua
Solution Matrix (e.g., NOM)VariableCan potentially stabilize by inhibiting catalytic effects. montclair.edu

Table 2: Observed Ferrate(VI) Decomposition Ratios at Different Temperatures

Temperature (°C)Decomposition Ratio (1 hour)Source
4Almost unchanged researchgate.net
204.9% researchgate.net
306.3% researchgate.net
5035.3% researchgate.net

Catalytic Effects of Reduced Iron Species (e.g., Fe(OH)₃, Fe(III)) on Decomposition

Reduced iron species, such as iron(III) hydroxide (B78521) (Fe(OH)₃) and dissolved iron(III) (Fe(III)), are known to catalyze the decomposition of ferrate(VI). google.comwikipedia.orgacs.org This catalytic effect is particularly notable with freshly formed ferric hydroxide solids, which have a strong accelerating effect on ferrate(VI) decomposition. acs.org The Fe(OH)₃ produced as a decomposition product of ferrate(VI) can itself act as a catalyst, further promoting the degradation of the remaining ferrate ions. google.comgoogle.com

Studies have shown that the nature of the iron precipitate formed from ferrate(VI) decomposition can differ from that of freshly precipitated ferric hydroxide derived from ferric chloride solutions. nih.govacs.org This difference in the solid phase can influence its catalytic activity. Homogeneous ferrate(VI) decomposition has been described with second-order kinetics, while heterogeneous decomposition, often catalyzed by solid iron(III) products, follows a first-order reaction with respect to ferrate(VI). nih.govacs.org

The catalytic effect of Fe(III)/Fe(II) species generated from ferrate(VI) decay is also relevant in advanced oxidation processes (AOPs) that utilize ferrate. These reduced iron species can participate in Fenton-like reactions, contributing to the generation of reactive oxygen species like hydroxyl radicals (•OH). mdpi.com

Strategies for Enhancing Ferrate Stability for Research Applications

Enhancing the stability of ferrate is crucial for its wider application and for facilitating research into its properties and reactivity. Several strategies have been explored to mitigate the decomposition of ferrate species.

Control of Environmental Conditions

Controlling the environmental conditions is a primary method for improving ferrate stability. Key factors include pH, temperature, and the presence of other ions.

pH: The stability of ferrate(VI) is highly dependent on pH. mdpi.combrjac.com.brresearchgate.net It is significantly more stable under alkaline conditions, with stability increasing with increasing pH or alkalinity. mdpi.combrjac.com.brbrieflands.com At pH values between 9 and 10, FeO₄²⁻ exhibits strong stability, which is considered optimal for certain applications like the removal of specific contaminants. mdpi.com Conversely, ferrate(VI) is extremely unstable and prone to rapid decomposition in acidic environments. wikipedia.orgmdpi.comresearchgate.net The spontaneous decomposition of ferrate has been shown to increase significantly with decreasing pH. researchgate.net

Temperature: Temperature also plays a crucial role in ferrate stability. Higher temperatures lead to a faster decomposition rate of ferrate(VI). mdpi.comresearchgate.net Maintaining a relatively low temperature is necessary during the preparation and storage of ferrate(VI) to enhance its stability. mdpi.com Research has shown that ferrate(VI) salts are more stable at low temperatures, such as 0.5 °C. brjac.com.br At a constant temperature of 50 °C, ferrate(VI) was reduced by a significant percentage, while at 4 °C for a comparable period, it remained almost unchanged. researchgate.net

Coexisting Ions: The presence of certain ions in solution can affect ferrate(VI) stability. Some ions, such as phosphate and nitrate (B79036), have been found to retard ferrate(VI) degradation. brjac.com.br Phosphate buffer solutions and high concentrations of potassium hydroxide (KOH) have also been shown to slow down ferrate(VI) decomposition. brjac.com.brbrieflands.com Conversely, certain metal impurities (e.g., nickel and cobalt) and organic impurities can cause the degradation of ferrate(VI) ions, even in strongly alkaline solutions. google.comgoogle.com Solutes capable of forming complexes with iron hydroxides can also retard ferrate(VI) decay. nih.govacs.org

Nanoporous Entrapment and Encapsulation

Nanoporous entrapment and encapsulation techniques offer promising avenues for enhancing the stability of solid ferrate salts, particularly against moisture and air. Encapsulation of solid potassium ferrate (K₂FeO₄) can circumvent the drawbacks associated with its instability under humid conditions. researchgate.netscielo.org.bonih.gov This strategy allows for controlled release of the oxidant without exposing the solid ferrate to the humid environment, thereby preventing self-decomposition caused by water in the air. researchgate.netnih.gov

Materials like natural zeolite have been successfully used for ferrate encapsulation, demonstrating significantly increased stability of the encapsulated ferrate compared to free potassium ferrate over extended periods. researchgate.net Nanoporous silica (B1680970) coatings deposited from colloidal silica suspensions using sol-gel techniques have also shown enhanced stability for coated ferrates. researchgate.net These coating techniques may be applicable to other nanoparticulate metal oxide chemistries, potentially offering a method to modify ferrates and overcome their stability limitations. researchgate.net Encapsulation within materials like chitosan (B1678972) has also been explored, demonstrating controlled release properties dependent on factors such as the intermediate hydrocarbon layer and pH. nih.gov

Viii. Future Research Directions and Emerging Paradigms

Development of Commercially Viable and Sustainable Production Technologies

The widespread application of ferrate is significantly dependent on the development of cost-effective and sustainable production methods. Current synthesis routes include dry oxidation, wet oxidation, and electrochemical synthesis. wikipedia.org Electrochemical synthesis is considered an attractive method for industrial production due to its potential for a one-step process and the avoidance of harmful chemicals like chlorine gas. mdpi.com Research is focused on improving the efficiency and scalability of these methods to reduce production costs and enhance the stability of the resulting ferrate products. mdpi.comresearchgate.net Stable ferrate formulations are essential for large-scale application and storage. mdpi.com Studies are also exploring novel approaches, such as utilizing waste iron for electrochemical ferrate generation. researchgate.net

In-situ Generation of High-Valent Iron Species

Generating high-valent iron species, including Fe(V) and Fe(IV), in situ during treatment processes is a promising area of research. These intermediate species are often more reactive than Fe(VI) and can significantly enhance the degradation of pollutants. mdpi.comnih.gov In-situ generation can address the instability issues associated with pre-synthesized Fe(V) and Fe(IV) salts. nih.gov Research is investigating various methods for in-situ generation, including the decomposition or reduction of Fe(VI) and the oxidation of Fe(II) or Fe(III). nih.govresearchgate.net For example, the interaction of Fe(VI) with reducing agents or hydrogen peroxide can facilitate the formation of reactive Fe(V) and Fe(IV) intermediates. mdpi.comgdut.edu.cn Electrochemical methods using high oxygen overpotential electrodes, such as boron-doped diamond (BDD), are also being explored for the in-situ synthesis of high-valent iron species under circumneutral pH conditions. researchgate.net

Advanced Mechanistic Elucidation of Complex Reaction Systems

A deeper understanding of the reaction mechanisms of ferrate in complex systems is crucial for optimizing its application. Ferrate's reactions can involve one-electron or two-electron transfer pathways, and oxygen-atom transfer can also occur. researchgate.netarcjournals.org Identifying the specific reactive species (Fe(VI), Fe(V), Fe(IV), or even radicals) and their contributions in different reaction environments is an active area of research. mdpi.comresearchgate.net Studies are employing techniques to identify and quantify intermediate species and degradation products to build concrete reaction rules and predict transformation pathways of pollutants during ferrate oxidation. doi.org Mechanistic studies are also providing insights into how ferrate reacts with various pollutants and biological molecules, which can inform the development of new treatment methods and potentially new medicines. ugc.edu.hk

Computational Chemistry in Predicting Ferrate Reactivity and Stability

Computational chemistry plays an increasingly important role in understanding and predicting the reactivity and stability of ferrate species. Techniques such as Density Functional Theory (DFT) are used to study the electronic structure, reaction pathways, and transition states involved in ferrate reactions. nih.govmdpi.com These computational studies can complement experimental findings and provide insights into the underlying mechanisms that are difficult to probe experimentally. mdpi.comnih.gov Predicting the stability of different ferrate species under various conditions and their reactivity towards specific pollutants can help in designing more effective and stable ferrate-based treatment processes. nih.govacs.org Computational approaches can also be used to assess the performance of different theoretical models in predicting kinetic rate constants for ferrate reactions. nih.gov

Q & A

Q. What are the key parameters influencing the electrochemical synthesis of ferrate(VI) ions, and how are they optimized?

Electrochemical synthesis of ferrate(VI) (FeO₄²⁻) requires careful optimization of parameters such as current density, electrode material (e.g., high-purity iron), electrolyte composition, and reactor design. For instance, Barışçı et al. (2014) demonstrated that increasing current density enhances Fe(VI) yield but may compromise stability due to side reactions . Factorial design experiments (e.g., 2⁴-factorial) are recommended to evaluate interactions between variables like temperature and iron concentration . Characterization of the product via UV-Vis spectrophotometry (absorption at ~505 nm) and X-ray diffraction (XRD) is critical to confirm purity and crystallinity .

Q. How is the oxidation state of iron determined in ferrate complexes using analytical chemistry methods?

The oxidation state of iron in ferrate complexes (e.g., Fe³⁺ in hexacyanoferrate(III) or Fe⁶⁺ in ferrate(VI)) is determined through redox titration or spectroscopic analysis. For example, permanganate titration after reducing Fe³⁺ to Fe²⁺ with Al wire can quantify iron content in complex salts (e.g., KₓFeᵧ(C₂O₄)𝓏·nH₂O) . X-ray photoelectron spectroscopy (XPS) or Mössbauer spectroscopy provides direct evidence of oxidation states by analyzing binding energies or hyperfine interactions .

Q. What is the correct IUPAC nomenclature for ferrate ions with different ligands and oxidation states?

For anionic iron complexes, the suffix "-ate" is appended to the Latin-derived name of the metal. For example, [Fe(CN)₆]³⁻ is named hexacyanoferrate(III), where "ferrate" indicates the anion and "(III)" specifies the +3 oxidation state . Exceptions exist for common ligands (e.g., "ferrate(VI)" for FeO₄²⁻), and systematic naming must account for ligand priority and charge balance .

Advanced Research Questions

Q. How does pH influence the speciation, stability, and reactivity of ferrate(VI) in aqueous solutions?

Ferrate(VI) speciation is pH-dependent: H₃FeO₄⁺ dominates at pH < 4, HFeO₄⁻ at pH 6–8, and FeO₄²⁻ at pH > 8. Neutral conditions (pH ~6) maximize oxidative capacity due to the HFeO₄⁻ species, which rapidly decomposes to Fe(III) oxides/hydroxides, enabling heavy metal removal via coprecipitation . Raman spectroscopy confirms that Fe(VI) is not protonated at pH > 12, but decomposition pathways shift with pH, affecting reaction kinetics with contaminants .

Q. What spectroscopic and computational methods elucidate the electronic structure and decomposition mechanisms of ferrate(VI)?

Self-consistent-field Xα-scattered-wave (SCF-Xα-SW) calculations reveal the electronic structure of FeO₄²⁻, showing higher 3d orbital occupancy than the formal Fe⁶⁺ (d²) configuration. These results align with Mössbauer isomer shifts and hyperfine field data . UV-Vis and Raman spectroscopy track decomposition products (e.g., O₂ evolution from water oxidation), while density functional theory (DFT) models predict intermediates in self-decomposition pathways .

Q. What methodologies are effective for evaluating ferrate(VI)'s efficiency in removing heavy metals and anions from contaminated water?

Batch experiments with controlled pH (e.g., pH 6 for maximal Cd²⁺ removal) and AAS/UV-Vis analysis quantify residual metal/anion concentrations post-treatment . Ferrate(VI) removes cations (e.g., Cd²⁺, Pb²⁺) via ionic bonding with HFeO₄⁻ and adsorption onto Fe(III) hydroxides. Anions like nitrate are reduced by up to 65% under optimized conditions . Pilot-scale studies using sulfite-activated ferrate show enhanced contaminant degradation in wastewater, validated by LC-MS and ion chromatography .

Q. How can contradictions in experimental data on ferrate(VI) stability and reactivity be resolved?

Discrepancies in decomposition rates (e.g., pH-dependent stability) arise from differences in experimental setups (e.g., electrolyte composition, light exposure). Controlled studies using isotopically labeled water (e.g., H₂¹⁸O) and kinetic modeling differentiate between oxygen sources in decomposition pathways . Cross-validation with multiple techniques (e.g., EPR for radical detection, XRD for solid-phase analysis) reduces ambiguity .

Methodological Considerations

Q. What experimental design principles are critical for synthesizing and characterizing ferrate-based materials?

  • Synthesis : Use divided electrochemical cells with inert cathodes (e.g., Pt) to minimize side reactions. Pre-treat iron electrodes with acid to remove oxide layers .
  • Characterization : Combine SEM-EDX for morphology/elemental analysis, FTIR for ligand identification, and cyclic voltammetry for redox behavior .
  • Data Validation : Include blank titrations (e.g., permanganate titration) and internal standards (e.g., Fe²⁺ spikes) to ensure accuracy .

Q. How does sulfite activation enhance ferrate(VI)'s performance in advanced oxidation processes?

Sulfite (SO₃²⁻) reduces Fe(VI) to Fe(IV)/Fe(V), generating sulfate radicals (SO₄·⁻) that synergistically degrade organic pollutants. Bench-scale experiments show ~2x higher removal of micropollutants in sulfite-activated systems, validated by pseudo-first-order kinetic models . Pilot-scale testing with real wastewater confirms feasibility, though residual sulfite must be quenched to prevent rebound contamination .

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